molecular formula C11H15BrN2O B15610390 JX237

JX237

Número de catálogo: B15610390
Peso molecular: 271.15 g/mol
Clave InChI: OYTOHMOIAVUBLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

JX237 is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H15BrN2O

Peso molecular

271.15 g/mol

Nombre IUPAC

2-(4-bromo-3-methylanilino)-N-ethylacetamide

InChI

InChI=1S/C11H15BrN2O/c1-3-13-11(15)7-14-9-4-5-10(12)8(2)6-9/h4-6,14H,3,7H2,1-2H3,(H,13,15)

Clave InChI

OYTOHMOIAVUBLC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JX237, a High-Affinity Allosteric Inhibitor of B0AT1 (SLC6A19)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JX237, a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19). The information presented herein is compiled from preclinical research and is intended to inform further investigation and development of B⁰AT1 inhibitors for various therapeutic applications.

Core Mechanism of Action

This compound is a high-affinity, allosteric inhibitor of the B⁰AT1 (SLC6A19) transporter.[1][2] B⁰AT1 is the primary transporter responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[3][4][5] The primary mechanism of this compound involves binding to an allosteric site located in the extracellular vestibule of the B⁰AT1 transporter.[1][2] This binding event prevents the necessary conformational change of the transporter from an outward-open to an occluded state, thereby inhibiting the translocation of neutral amino acids across the cell membrane.[1]

The inhibition of B⁰AT1 by this compound leads to a reduction in the systemic availability of neutral amino acids. This has been shown to trigger downstream signaling events with potential therapeutic benefits. For instance, reduced amino acid uptake in the intestine can lead to increased secretion of glucagon-like peptide-1 (GLP-1), while the liver may increase its production of fibroblast growth factor 21 (FGF21).[3][6] These hormonal changes can improve glycemic control, making B⁰AT1 an attractive target for the treatment of metabolic disorders such as type 2 diabetes.[3][6]

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound and related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
This compoundB⁰AT1 (SLC6A19)Not specified31[4]
This compoundB⁰AT1 (SLC6A19)Radioactive L-leucine uptake280[4]
CinromideB⁰AT1 (SLC6A19)Optimized radioactive L-leucine uptake800[1]
JNT-517Human SLC6A19Isoleucine transport assay47[7]
JNT-517Human SLC6A19 (endogenous)Glutamine transport assay81[7]
JN-170Mouse SLC6A19Not specified97[7]

Experimental Protocols

The primary method for characterizing this compound and other B⁰AT1 inhibitors is a cell-based radioactive amino acid uptake assay.

Optimized Radioactive L-leucine Uptake Assay

This assay is designed to specifically measure the activity of B⁰AT1 by suppressing the activity of other endogenous amino acid transporters.[1]

Cell Line:

  • Chinese Hamster Ovary (CHO) cells stably overexpressing B⁰AT1 and its ancillary protein, collectrin (CHO-BC cells).[1][2][8]

Protocol Steps:

  • Cell Seeding: CHO-BC cells are seeded in 35 mm dishes and cultured for 48-72 hours until they reach 80-90% confluency.[1][8][9][10]

  • Washing: The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution with glucose (HBSS + G), pH 7.5.[1]

  • Inhibition of Endogenous Transporters: To isolate B⁰AT1 activity, cells are incubated with inhibitors of other leucine (B10760876) transporters:

    • 3 µM JPH203 to inhibit LAT1 (SLC7A5).[1]

    • 3 mM γ-glutamyl-p-nitroanilide (GPNA) to inhibit ASCT2 (SLC1A5).[1]

  • Initiation of Transport: Cells are incubated in HBSS + G (pH 7.5) containing:

    • 150 µM L-[U-¹⁴C]leucine (radiolabelled substrate).

    • Varying concentrations of the test inhibitor (e.g., this compound).

    • The incubation is carried out in a 37°C water bath for 6 minutes.[1][8][10]

  • Termination of Transport: The transport is stopped by washing the cells three times with ice-cold HBSS (pH 7.5).[1][10]

  • Cell Lysis and Scintillation Counting: Cells are harvested and lysed using 0.1 M HCl. An aliquot of the lysate is used for scintillation counting to quantify the amount of radiolabelled leucine taken up by the cells, and another aliquot is used for protein quantification.[10]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_inhibition Molecular Mechanism of this compound cluster_block This compound This compound B0AT1_out B0AT1 (Outward-Open) This compound->B0AT1_out Binds to allosteric site B0AT1_occ B0AT1 (Occluded) B0AT1_out->B0AT1_occ Conformational Change block X AA_int Neutral Amino Acids (Intracellular) B0AT1_occ->AA_int Translocation AA_ext Neutral Amino Acids (Extracellular) AA_ext->B0AT1_out Binds to orthosteric site

Caption: Allosteric inhibition of B⁰AT1 by this compound.

cluster_workflow Radioactive Amino Acid Uptake Assay Workflow start Seed CHO-BC cells culture Culture for 48-72h start->culture wash1 Wash 3x with HBSS+G culture->wash1 inhibit Add endogenous transporter inhibitors (JPH203, GPNA) wash1->inhibit transport Incubate with [14C]Leucine + this compound (6 min, 37°C) inhibit->transport wash2 Wash 3x with ice-cold HBSS transport->wash2 lyse Lyse cells wash2->lyse count Scintillation Counting & Protein Quantification lyse->count

Caption: Experimental workflow for B⁰AT1 inhibition assay.

cluster_pathway Downstream Signaling of B0AT1 Inhibition This compound This compound B0AT1 B0AT1 Transporter (Intestine & Kidney) This compound->B0AT1 Inhibits AA_abs Reduced Neutral Amino Acid Absorption B0AT1->AA_abs Leads to GLP1 Increased GLP-1 Secretion (Intestine) AA_abs->GLP1 FGF21 Increased FGF21 Release (Liver) AA_abs->FGF21 Glycemic Improved Glycemic Control GLP1->Glycemic FGF21->Glycemic

Caption: Downstream signaling effects of B⁰AT1 inhibition.

References

The Discovery and Synthesis of JX237: A Potent Allosteric Inhibitor of the B⁰AT1 Transporter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of JX237, a novel and potent inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter. This compound has emerged from a focused medicinal chemistry effort to develop high-affinity, selective inhibitors for this transporter, which is a promising therapeutic target for metabolic disorders such as phenylketonuria (PKU) and urea (B33335) cycle disorders. This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Discovery of this compound: A Medicinal Chemistry Approach

This compound was developed through a systematic medicinal chemistry campaign aimed at improving the potency of previously identified B⁰AT1 inhibitors. The discovery process, as detailed in the work by Xu et al. (2024), involved the synthesis and screening of a series of compounds, leading to a group of potent inhibitors with IC₅₀ values in the nanomolar range.[1]

The screening process utilized two primary functional assays to characterize the inhibitory activity of the synthesized compounds against the B⁰AT1 transporter: a fluorescent plate-reader (FLIPR) based assay and a conventional radioactive L-leucine uptake assay.[1] This dual-assay approach allowed for both high-throughput screening and detailed characterization of the most promising candidates.

This compound is one of the most potent compounds to emerge from this effort, demonstrating an IC₅₀ of 31 nM in the FLIPR assay.[1]

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step medicinal chemistry approach. While the specific, step-by-step synthetic protocol for this compound is detailed in the supplementary materials of the primary research publication by Xu et al. (2024), the general strategy involved the modification of a lead compound, E4 (2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide), to enhance its inhibitory activity.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds was quantified using two distinct cell-based assays. The data presented below is collated from the primary literature and commercial supplier information.

CompoundFLIPR Assay IC₅₀ (nM)Radioactive L-leucine Uptake Assay IC₅₀ (nM)Reference
This compound 31280[1][2]
JX22590440[1]
JX98Not ReportedNot Reported[1]
Cinromide500Not Reported[3]
Benztropine44,000Not Reported[3]

Note: The discrepancy in IC₅₀ values between the FLIPR and radioactive uptake assays for this compound may be attributable to differences in assay conditions and endpoints.

Mechanism of Action: Allosteric Inhibition

High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound and its analogs bind to an allosteric site within the B⁰AT1 transporter.[1] This binding site is located in the vestibule of the transporter, distinct from the substrate-binding site.

The binding of this compound to this allosteric site prevents a critical conformational change in the transporter, specifically a substantial movement of transmembrane helices TM1 and TM6.[1] This movement is essential for the transition of the transporter from an outward-open state to an occluded state, a necessary step in the transport of amino acids across the cell membrane. By locking the transporter in a conformation that is unable to complete the transport cycle, this compound effectively inhibits its function.

cluster_0 B⁰AT1 Transporter Cycle (Uninhibited) cluster_1 This compound Inhibition Outward-Open Outward-Open Substrate Binding Substrate Binding Outward-Open->Substrate Binding Neutral Amino Acids Occluded State Occluded State Substrate Binding->Occluded State TM1 & TM6 Movement Inward-Open Inward-Open Occluded State->Inward-Open Conformational Change Inward-Open->Outward-Open Release of Amino Acid This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site Allosteric Site->Occluded State Prevents Transition

This compound Allosteric Inhibition of B⁰AT1 Transporter Cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the characterization of this compound.

FLIPR (Fluorescent Imaging Plate Reader) Membrane Potential Assay

This high-throughput assay measures changes in cell membrane potential, which is an indirect measure of B⁰AT1 transporter activity. The influx of Na⁺ ions along with neutral amino acids through B⁰AT1 causes membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.

CHO-BC cells seeded in 96-well plates CHO-BC cells seeded in 96-well plates Incubation with this compound and fluorescent dye Incubation with this compound and fluorescent dye CHO-BC cells seeded in 96-well plates->Incubation with this compound and fluorescent dye 30-60 min Addition of L-leucine Addition of L-leucine Incubation with this compound and fluorescent dye->Addition of L-leucine Initiates transport Membrane Depolarization Membrane Depolarization Addition of L-leucine->Membrane Depolarization Na+ influx Fluorescence Measurement Fluorescence Measurement Membrane Depolarization->Fluorescence Measurement FLIPR instrument IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination

Workflow for the FLIPR Membrane Potential Assay.

Protocol:

  • Cell Seeding: Chinese Hamster Ovary (CHO) cells stably co-expressing B⁰AT1 and its accessory protein collectrin (CHO-BC cells) are seeded in 96-well black-wall plates and cultured overnight.

  • Compound and Dye Incubation: The cell culture medium is replaced with a buffer solution containing the fluorescent membrane potential dye and varying concentrations of this compound or other test compounds. The plates are incubated for 30-60 minutes at room temperature.

  • Substrate Addition and Measurement: The plates are placed in a FLIPR instrument, and a solution of L-leucine (a B⁰AT1 substrate) is added to initiate transport. The resulting change in fluorescence, indicative of membrane depolarization, is measured in real-time.

  • Data Analysis: The fluorescence signal is used to calculate the percentage of inhibition at each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Radioactive L-leucine Uptake Assay

This assay directly measures the uptake of a radiolabeled substrate (L-[¹⁴C]leucine) into cells, providing a direct assessment of transporter function.

Protocol:

  • Cell Culture: CHO-BC cells are cultured to confluency in 24- or 48-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with a buffer solution containing the desired concentration of this compound.

  • Uptake Initiation: The pre-incubation solution is replaced with a solution containing L-[¹⁴C]leucine and the test compound. The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Uptake Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The radioactivity counts are normalized to the protein concentration of the cell lysate. The percentage of inhibition is calculated relative to control cells (no inhibitor), and the IC₅₀ is determined.

Conclusion and Future Directions

This compound represents a significant advancement in the development of potent and selective inhibitors of the B⁰AT1 transporter. Its well-characterized allosteric mechanism of action provides a solid foundation for further drug development efforts. The detailed experimental protocols outlined in this whitepaper should serve as a valuable resource for researchers seeking to build upon this work.

Future research will likely focus on the pharmacokinetic and pharmacodynamic properties of this compound and its analogs in preclinical models of metabolic diseases. The ultimate goal is the translation of these promising findings into novel therapeutics for patients with disorders of amino acid metabolism.

References

JNT-517: A Novel Inhibitor of SLC6A19 for the Study and Potential Treatment of Amino Acid Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Disorders of amino acid metabolism, such as Phenylketonuria (PKU), represent a class of inherited metabolic diseases characterized by the toxic accumulation of specific amino acids.[1][2][3] Phenylketonuria is the most common genetic disorder of amino acid metabolism and results from the toxic buildup of phenylalanine (Phe) in the blood and brain.[1][2] A promising therapeutic strategy for these disorders is the modulation of amino acid transport in the kidney and intestine. This guide focuses on JNT-517, a first-in-class, orally administered small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter.[1][2] SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including phenylalanine, in the kidneys and intestines.[1][2][3] By inhibiting this transporter, JNT-517 promotes the excretion of excess amino acids in the urine, thereby reducing their plasma concentrations.[1][2] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to JNT-517, offering a valuable resource for researchers and professionals in the field.

Mechanism of Action: Targeting SLC6A19

JNT-517 functions by competitively inhibiting the SLC6A19 transporter, which is responsible for the sodium-dependent uptake of all neutral amino acids.[1][4] In physiological conditions, SLC6A19, in conjunction with its accessory protein collectrin (TMEM27), facilitates the reabsorption of these amino acids from the glomerular filtrate back into the bloodstream.[4] In disorders like PKU, this reabsorption contributes to the systemic accumulation of toxic levels of specific amino acids.

By blocking SLC6A19, JNT-517 effectively reduces the renal and intestinal reabsorption of neutral amino acids. This leads to increased urinary excretion of these amino acids, a condition known as aminoaciduria.[1] This mechanism is analogous to the action of SGLT2 inhibitors, which promote glucosuria to manage type 2 diabetes.[1] The therapeutic potential of JNT-517 lies in its ability to selectively lower dangerously high levels of amino acids like phenylalanine in patients with metabolic disorders.[1]

cluster_renal_tubule Renal Tubule Lumen cluster_epithelial_cell Renal Epithelial Cell cluster_bloodstream Bloodstream Amino Acids Amino Acids SLC6A19 SLC6A19 Transporter Amino Acids->SLC6A19 Binding Amino Acids_Cell Amino Acids SLC6A19->Amino Acids_Cell Transport Amino Acids_Blood Amino Acids Amino Acids_Cell->Amino Acids_Blood Reabsorption JX237 JNT-517 This compound->SLC6A19 Inhibition start Select Animal Models (WT and Pahenu2 mice) administer Administer SLC6A19 Inhibitor start->administer collect Collect Urine and Plasma Samples administer->collect analyze Quantify Amino Acid Levels collect->analyze evaluate Evaluate Efficacy (Changes in Phe levels) analyze->evaluate recruit Recruit Healthy Volunteers sad Single Ascending Dose (SAD) Cohorts recruit->sad mad Multiple Ascending Dose (MAD) Cohorts recruit->mad assess_safety Assess Safety and Tolerability sad->assess_safety assess_pk_pd Assess Pharmacokinetics and Pharmacodynamics sad->assess_pk_pd mad->assess_safety mad->assess_pk_pd analyze_urine Analyze Urinary Amino Acids assess_pk_pd->analyze_urine

References

JX237: A Potent Inhibitor of the Neutral Amino acid Transporter B⁰AT1 (SLC6A19)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biochemical and cellular characterization of JX237, a potent inhibitor of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Core Compound Data

CompoundTargetIC50 ValueAssay Type
This compoundB⁰AT1 (SLC6A19)31 nM[1]Not specified
This compoundB⁰AT1 (SLC6A19)280 nM[1]Radioactive L-leucine uptake assay

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) of this compound on B⁰AT1 is crucial for its characterization. A widely used method for this is the radioactive L-leucine uptake assay.

Radioactive L-leucine Uptake Assay for IC50 Determination of this compound

This protocol outlines the key steps for determining the IC50 value of this compound by measuring the inhibition of radiolabeled L-leucine uptake in cells expressing the B⁰AT1 transporter.

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO) cells, engineered to stably express human B⁰AT1 (SLC6A19) and its ancillary protein collectrin, are commonly used.

  • Cells are cultured in appropriate media and seeded into 35 mm dishes.

  • The cells are grown until they reach 80-90% confluency, which typically takes 48-72 hours.[2]

2. Preparation of Solutions:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with glucose (HBSS + G) is used as the assay buffer.

  • Radiolabeled Substrate: A solution of L-[U-¹⁴C]leucine is prepared in HBSS + G at a concentration of 150 µM.[2]

  • Inhibitor Solutions: A series of dilutions of this compound are prepared in HBSS + G to cover a range of concentrations required for the dose-response curve.

3. Assay Procedure:

  • The culture medium is removed from the cell culture dishes.

  • The cells are washed three times with HBSS + G to remove any residual medium.[2]

  • The cells are then incubated with the various concentrations of this compound in HBSS + G for a predetermined period at 37°C.

  • Following the pre-incubation with the inhibitor, the solution is replaced with HBSS + G containing 150 µM L-[U-¹⁴C]leucine and the corresponding concentration of this compound.

  • The incubation is carried out for 6 minutes in a 37°C water bath.[2]

4. Measurement and Data Analysis:

  • After the incubation period, the radioactive solution is removed, and the cells are washed with ice-cold HBSS + G to stop the uptake.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor).

  • The IC50 value, which is the concentration of this compound that inhibits 50% of the L-leucine uptake, is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Logical Relationships

The inhibition of B⁰AT1 by this compound has significant implications for cellular signaling pathways that are sensitive to amino acid availability. B⁰AT1 is the primary transporter for neutral amino acids in the intestine and kidneys.[1] Its blockade leads to reduced intracellular amino acid levels, which in turn modulates key metabolic signaling networks.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A CHO cells expressing B⁰AT1 and collectrin are cultured C Wash cells with assay buffer A->C B Prepare this compound dilutions and radiolabeled L-leucine D Pre-incubate cells with this compound B->D C->D E Incubate cells with radiolabeled L-leucine + this compound D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate percent inhibition F->G H Determine IC50 value from dose-response curve G->H signaling_pathway cluster_inhibition Inhibition cluster_cellular_response Cellular Response cluster_systemic_effects Systemic Effects This compound This compound B0AT1 B⁰AT1 (SLC6A19) This compound->B0AT1 inhibits AminoAcids Reduced intracellular neutral amino acids B0AT1->AminoAcids transports GLP1 Increased GLP-1 secretion B0AT1->GLP1 inhibition leads to FGF21 Increased FGF21 production B0AT1->FGF21 inhibition leads to mTORC1 mTORC1 signaling decreased AminoAcids->mTORC1 leads to GCN2 GCN2 signaling activated AminoAcids->GCN2 leads to

References

The Role of JX237 in B0AT1 Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of JX237 as a potent and selective inhibitor of the B0AT1 neutral amino acid transporter (also known as SLC6A19). B0AT1 is a key protein responsible for the sodium-dependent transport of neutral amino acids across the apical membrane of epithelial cells in the small intestine and kidneys. Its inhibition has emerged as a promising therapeutic strategy for managing disorders of amino acid metabolism, such as phenylketonuria and urea (B33335) cycle disorders, by reducing the absorption and reabsorption of specific amino acids. This document summarizes the quantitative data regarding this compound's inhibitory effects, details the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

This compound has been identified as a high-affinity inhibitor of B0AT1. Its inhibitory potency has been quantified using two distinct methodologies: a cell-based fluorescent imaging plate reader (FLIPR) membrane potential assay and a radioactive L-leucine uptake assay. The half-maximal inhibitory concentrations (IC50) from these assays are summarized below.

Compound Assay Type Substrate IC50 (nM) Reference
This compoundFLIPR Membrane Potential AssayL-Leucine31[1]
This compoundRadioactive L-Leucine Uptake AssayL-[14C]Leucine111 - 440[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the inhibitory activity of this compound on B0AT1 transport.

Radioactive L-Leucine Uptake Assay

This assay directly measures the inhibition of B0AT1-mediated transport of a radiolabeled substrate, L-leucine, in a cell line stably expressing the transporter.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human B0AT1 and its ancillary protein, collectrin (CHO-BC cells), are used.[1] Endogenous amino acid transport activity from other transporters like LAT1 and ASCT2 can be minimized by the inclusion of their respective inhibitors.[2]

Protocol:

  • Cell Culture: CHO-BC cells are seeded in 35 mm culture dishes and grown for 48-72 hours until they reach 80-90% confluency.[3]

  • Washing: Prior to the assay, the culture medium is removed, and the cells are washed three times with pre-warmed Hanks' Balanced Salt Solution (HBSS) supplemented with glucose.[3]

  • Inhibition and Substrate Addition: Cells are incubated with HBSS containing the desired concentrations of this compound and 150 µM L-[U-14C]leucine. The incubation is carried out in a 37°C water bath for 6 minutes.[3] To isolate B0AT1 activity, the assay can be performed in the presence of inhibitors for other endogenous transporters, such as 3 µM JPH203 for LAT1 and 3 mM γ-glutamyl-p-nitroanilide (GPNA) for ASCT2.[2]

  • Termination of Uptake: The transport process is stopped by washing the cells three times with ice-cold HBSS.[4]

  • Cell Lysis and Scintillation Counting: The cells are lysed using 0.1 M HCl.[3] An aliquot of the cell lysate is transferred to a scintillation vial for quantification of radioactivity using a scintillation counter. Another aliquot is used for protein quantification to normalize the uptake results.[3]

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FLIPR Membrane Potential Assay

This high-throughput assay indirectly measures the activity of the electrogenic B0AT1 transporter by detecting changes in the cell membrane potential upon substrate transport.

Principle: The transport of a neutral amino acid by B0AT1 is coupled to the co-transport of a sodium ion (Na+), resulting in a net influx of positive charge and depolarization of the cell membrane. This change in membrane potential can be measured using a voltage-sensitive fluorescent dye.

Protocol:

  • Cell Plating: CHO-BC cells are plated in 96-well or 384-well microplates and incubated overnight at 37°C in a 5% CO2 incubator.[5]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a fluorescent membrane potential indicator dye for 30 minutes at 37°C.[5]

  • Compound Addition and Measurement: The microplate is placed in a FLIPR instrument. The baseline fluorescence is measured, after which a solution containing the substrate (e.g., 1.5 mM L-leucine) and varying concentrations of this compound is added to the wells.[3] The change in fluorescence intensity, corresponding to the change in membrane potential, is monitored in real-time.[5]

  • Data Analysis: The initial rate of fluorescence change is used to determine the transporter activity. The IC50 values are calculated by plotting the percentage of inhibition of the fluorescence signal against the inhibitor concentration.

Visualizations

B0AT1 Transport Mechanism and Inhibition by this compound

The following diagram illustrates the proposed mechanism of B0AT1-mediated amino acid transport and the allosteric inhibition by this compound. B0AT1 operates through a conformational change mechanism, alternating between outward-facing and inward-facing states to transport its substrate and a co-transported sodium ion. Cryo-electron microscopy studies have revealed that inhibitors like this compound bind to an allosteric site within the transporter's extracellular vestibule.[1] This binding event prevents the conformational changes necessary for the transport cycle, effectively locking the transporter in an outward-open state and blocking amino acid translocation.[1]

B0AT1_Transport_and_Inhibition cluster_out Extracellular Space cluster_in Intracellular Space cluster_membrane Cell Membrane Amino Acid_out Neutral Amino Acid B0AT1_outward B0AT1 (Outward-Open) Amino Acid_out->B0AT1_outward Binds Na_out Na+ Na_out->B0AT1_outward Binds This compound This compound This compound->B0AT1_outward Allosteric Binding Amino Acid_in Neutral Amino Acid Na_in Na+ B0AT1_occluded B0AT1 (Occluded) B0AT1_outward->B0AT1_occluded Conformational Change B0AT1_inhibited B0AT1-JX237 Complex (Inhibited) B0AT1_outward->B0AT1_inhibited B0AT1_inward B0AT1 (Inward-Open) B0AT1_occluded->B0AT1_inward Conformational Change B0AT1_inward->Amino Acid_in Releases B0AT1_inward->Na_in Releases B0AT1_inward->B0AT1_outward Resets B0AT1_inhibited->B0AT1_occluded Blocks Conformational Change Experimental_Workflow cluster_cell_line Cell Line Development cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Transfection Transfection of CHO cells with B0AT1 and Collectrin DNA Selection Selection of stable clones (e.g., antibiotic resistance) Transfection->Selection Validation Validation of B0AT1 expression (e.g., Western Blot, qPCR) Selection->Validation FLIPR High-Throughput Screening (FLIPR Membrane Potential Assay) Validation->FLIPR Use validated CHO-BC cell line Radioactive IC50 Determination (Radioactive L-Leucine Uptake Assay) FLIPR->Radioactive Selectivity Selectivity Profiling (Assays against other transporters) Radioactive->Selectivity IC50_Calc IC50 Value Calculation (Dose-Response Curve Fitting) Selectivity->IC50_Calc Mechanism Mechanism of Action Studies (e.g., Cryo-EM, kinetic analysis) IC50_Calc->Mechanism

References

Foundational Research on the Biological Activity of JX237: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX237 is a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1, also known as Solute Carrier Family 6 Member 19 (SLC6A19).[1][2] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Foundational research has identified this compound as a valuable tool for studying amino acid metabolism and as a potential therapeutic agent for metabolic disorders such as phenylketonuria (PKU).[1][2][3][4] This technical guide provides an in-depth overview of the core biological activity of this compound, including detailed experimental protocols, quantitative data, and an analysis of its impact on cellular signaling pathways.

Core Biological Activity and Mechanism of Action

This compound exerts its biological effect through the allosteric inhibition of the B⁰AT1 transporter.[1][2] High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to an allosteric site within the vestibule of the transporter.[1][2] This binding event prevents the necessary conformational change in transmembrane helices 1 and 6, which is essential for the transporter to shift from an outward-open to an occluded state, thereby inhibiting the transport of neutral amino acids.[1]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data from foundational research.

ParameterValueAssay ConditionsReference
IC₅₀ 31 nMCHO-BC cells, radioactive L-leucine uptake assay[2]
IC₅₀ 280 nMRadioactive L-leucine uptake assay
IC₅₀ Range 31-90 nMMedicinal chemistry approach leading to a group of compounds including this compound[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide outlines of the key experimental protocols used to characterize the biological activity of this compound.

Radioactive L-leucine Uptake Assay

This assay is fundamental for determining the inhibitory activity of compounds on the B⁰AT1 transporter.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing B⁰AT1 and its ancillary protein, collectrin (CHO-BC cells), are used.[1]

  • Cells are cultured in a suitable medium until they reach a confluence of 80-90%.

Assay Procedure:

  • Wash the cultured CHO-BC cells three times with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with glucose).[1]

  • Incubate the cells with the same buffer containing [¹⁴C]-labeled L-leucine (a substrate of B⁰AT1) and varying concentrations of this compound.

  • To differentiate B⁰AT1-mediated transport from that of other endogenous transporters, control experiments are performed in the absence of sodium, as B⁰AT1 is sodium-dependent.[1]

  • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition of L-leucine uptake against the concentration of this compound.

Cryogenic Electron Microscopy (Cryo-EM) of B⁰AT1-JX237 Complex

Cryo-EM was employed to elucidate the structural basis of this compound's inhibitory mechanism.

Sample Preparation:

  • Purify the B⁰AT1 protein, often in a complex with its stabilizing partner, such as angiotensin-converting enzyme 2 (ACE2).[1]

  • Incubate the purified protein complex with a saturating concentration of this compound.

  • Apply the protein-ligand complex to cryo-EM grids and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

Data Collection and Processing:

  • Collect high-resolution images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Process the images to reconstruct a three-dimensional map of the B⁰AT1-JX237 complex. This involves particle picking, two-dimensional and three-dimensional classification, and refinement.

  • Build an atomic model into the resulting cryo-EM density map to visualize the binding site and the conformational state of the transporter.

Signaling Pathways and Downstream Effects

The inhibition of B⁰AT1 by this compound has significant downstream consequences on cellular and systemic signaling, primarily due to the alteration of amino acid homeostasis.

Direct Inhibition of Amino Acid Transport

The primary and most direct effect of this compound is the blockage of neutral amino acid transport into cells expressing B⁰AT1. This leads to a localized depletion of these amino acids, which can trigger various cellular responses.

JX237_Direct_Inhibition This compound This compound B0AT1 B⁰AT1 (SLC6A19) Transporter This compound->B0AT1 Inhibits AminoAcids_int Intracellular Neutral Amino Acids B0AT1->AminoAcids_int AminoAcids_ext Extracellular Neutral Amino Acids AminoAcids_ext->B0AT1 Transport CellularProcesses Cellular Processes (e.g., Protein Synthesis) AminoAcids_int->CellularProcesses

This compound directly inhibits the B⁰AT1 transporter.
Metabolic Consequences and Systemic Effects

By reducing intestinal amino acid absorption and increasing their renal excretion, this compound can induce a state that mimics dietary protein restriction.[5] This has been shown to lead to several beneficial metabolic effects:

  • Increased FGF21 and GLP-1 Levels: Inhibition of B⁰AT1 has been linked to elevated levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1).[1][6] These hormones play key roles in regulating glucose and lipid metabolism, contributing to improved glycemic control.[1][6]

  • Therapeutic Potential in Phenylketonuria (PKU): In mouse models of PKU, a disease characterized by toxic levels of phenylalanine, inhibition of SLC6A19 leads to increased urinary excretion of this amino acid, thereby lowering its plasma concentrations.[3][4]

  • Potential in Acute Kidney Injury (AKI): By inhibiting the influx of branched-chain amino acids (BCAAs) into tubular cells, which can be detrimental in AKI, SLC6A19 inhibition may offer a protective effect.[6]

JX237_Systemic_Effects cluster_direct_effect Direct Effect cluster_metabolic_consequences Metabolic Consequences cluster_systemic_outcomes Systemic Outcomes This compound This compound B0AT1_inhibition B⁰AT1 Inhibition This compound->B0AT1_inhibition Reduced_AA_Absorption Reduced Intestinal Amino Acid Absorption B0AT1_inhibition->Reduced_AA_Absorption Increased_Renal_AA_Excretion Increased Renal Amino Acid Excretion B0AT1_inhibition->Increased_Renal_AA_Excretion Increased_FGF21_GLP1 Increased FGF21 & GLP-1 Reduced_AA_Absorption->Increased_FGF21_GLP1 Lowered_Plasma_Phe Lowered Plasma Phenylalanine (PKU) Increased_Renal_AA_Excretion->Lowered_Plasma_Phe AKI_Protection Potential AKI Protection Increased_Renal_AA_Excretion->AKI_Protection Improved_Glycemic_Control Improved Glycemic Control Increased_FGF21_GLP1->Improved_Glycemic_Control

Systemic effects of this compound-mediated B⁰AT1 inhibition.

Conclusion

The foundational research on this compound has established it as a highly potent and specific inhibitor of the B⁰AT1 amino acid transporter. Its allosteric mechanism of action provides a clear basis for its biological activity. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the therapeutic potential of this compound and other B⁰AT1 inhibitors. The downstream effects on metabolic signaling pathways highlight the promise of this compound for treating a range of metabolic disorders. Continued research is warranted to fully elucidate the clinical utility of this compound.

References

JX237: A Potent Allosteric Inhibitor of the Neutral Amino Acid Transporter B⁰AT1 (SLC6A19)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JX237 has emerged as a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1, also known as Solute Carrier Family 6 Member 19 (SLC6A19). This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. Pharmacological inhibition of B⁰AT1 is a promising therapeutic strategy for managing rare metabolic disorders characterized by elevated plasma amino acid levels, such as phenylketonuria (PKU) and urea (B33335) cycle disorders. This compound and its analogs were developed through a medicinal chemistry approach, leading to compounds with nanomolar inhibitory potency. Structural studies utilizing high-resolution cryo-electron microscopy (cryo-EM) have revealed that this compound exerts its effect through an allosteric mechanism, binding to a novel site within the transporter's extracellular vestibule. This binding event stabilizes the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for amino acid translocation. This whitepaper provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Introduction

The B⁰AT1 (SLC6A19) transporter is the primary conduit for the uptake of neutral amino acids from the diet in the small intestine and for their salvage from the glomerular filtrate in the kidneys[1]. Dysregulation of amino acid homeostasis is central to several metabolic diseases. Mouse models have demonstrated that the absence of B⁰AT1 can effectively normalize high plasma amino acid concentrations in conditions like PKU[1]. This has spurred the development of small molecule inhibitors targeting B⁰AT1. This compound is a lead compound from a series of potent inhibitors designed to selectively target this transporter[1].

Mechanism of Action: Allosteric Inhibition

Cryo-EM structures of B⁰AT1 in complex with this compound-related compounds have elucidated a novel allosteric mechanism of inhibition[1]. Unlike competitive inhibitors that bind to the substrate-binding site, this compound binds to a distinct pocket located in the extracellular vestibule of the transporter[1].

The binding of this compound stabilizes the transporter in an outward-open conformation. This is achieved by preventing the necessary conformational movement of transmembrane helices TM1 and TM6, which is a critical step in the transport cycle for transitioning to the occluded and inward-facing states[1]. By locking the transporter in this non-productive state, this compound effectively blocks the transport of neutral amino acids.

cluster_transporter B⁰AT1 Transporter Cycle Outward_Open Outward-Open Conformation Occluded Occluded State Outward_Open->Occluded Conformational Change Outward_Open->Inhibition Inward_Open Inward-Open Conformation Occluded->Inward_Open Translocation Inward_Open->Outward_Open Reset Amino_Acid Neutral Amino Acid (e.g., Leucine) Amino_Acid->Outward_Open Binds This compound This compound This compound->Outward_Open Binds to Allosteric Site

Caption: Allosteric inhibition of B⁰AT1 by this compound.

Quantitative Data

The inhibitory potency of this compound and related compounds was determined using two primary assays: a membrane potential-based fluorescent assay (FLIPR) and a radioactive L-leucine uptake assay. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the transporter activity by half, are summarized below.

CompoundFLIPR Assay IC₅₀ (nM)Radioactive L-leucine Uptake Assay IC₅₀ (nM)
This compound31280
JX98Not ReportedNot Reported
JX225Not ReportedNot Reported

Note: The discrepancy in IC₅₀ values between the two assays is a known phenomenon and can be attributed to differences in the assay principles and conditions.[1]

Experimental Protocols

Cell Culture and Stable Cell Line Generation

Chinese Hamster Ovary (CHO) cells were utilized for the transport assays. To ensure functional expression of B⁰AT1, CHO cells were stably co-transfected with human SLC6A19 and its ancillary protein, collectrin (TMEM27). The resulting stable cell line is referred to as CHO-BC cells. These cells were maintained in a suitable culture medium supplemented with antibiotics for selection.

Radioactive L-leucine Uptake Assay

This assay directly measures the transport of a radiolabeled substrate into the cells.

Seed_Cells Seed CHO-BC cells in 35 mm dishes Culture Culture for 48-72 hours (80-90% confluency) Seed_Cells->Culture Wash_1 Wash cells 3x with Hank's Balanced Salt Solution (HBSS) Culture->Wash_1 Incubate Incubate with HBSS containing [¹⁴C]L-leucine (150 µM) and this compound (various conc.) for 6 min at 37°C Wash_1->Incubate Wash_2 Terminate transport by washing 3x with ice-cold HBSS Incubate->Wash_2 Lyse_Cells Lyse cells Wash_2->Lyse_Cells Quantify Quantify intracellular radioactivity using scintillation counting Lyse_Cells->Quantify Analyze Calculate IC₅₀ values Quantify->Analyze

Caption: Workflow for the radioactive L-leucine uptake assay.

Detailed Steps:

  • Cell Seeding: CHO-BC cells were seeded in 35 mm culture dishes.

  • Cell Growth: The cells were cultured for 48-72 hours until they reached 80-90% confluency.

  • Washing: Prior to the uptake experiment, the culture medium was removed, and the cells were washed three times with Hank's Balanced Salt Solution (HBSS) supplemented with glucose (HBSS + G), pH 7.5.

  • Uptake Initiation: Cells were incubated with HBSS + G containing 150 µM of radiolabeled L-[U-¹⁴C]leucine and varying concentrations of the inhibitor (e.g., this compound) in a 37°C water bath for 6 minutes.

  • Uptake Termination: The transport was stopped by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: The cells were lysed, and the intracellular radioactivity was quantified using a scintillation counter.

  • Data Analysis: The data was analyzed to determine the IC₅₀ values of the inhibitors.

Membrane Potential-Based Fluorescent Assay (FLIPR)

This high-throughput assay measures the depolarization of the cell membrane that occurs upon Na⁺-coupled amino acid transport by B⁰AT1. A fluorescent dye that is sensitive to changes in membrane potential is used.

Cryo-Electron Microscopy (Cryo-EM)

To determine the structure of B⁰AT1 in complex with inhibitors, cryo-EM was employed. The ACE2-B⁰AT1 complex was purified and incubated with the inhibitors before being vitrified on EM grids. High-resolution data were collected and processed to generate the final 3D structures. This structural information was pivotal in identifying the allosteric binding site and understanding the mechanism of inhibition[1].

Signaling and Logical Relationships

The inhibition of B⁰AT1 by this compound has direct consequences on cellular and systemic amino acid levels. By blocking the reabsorption of neutral amino acids in the kidneys and their absorption in the intestine, this compound is expected to lower plasma amino acid concentrations.

This compound This compound B0AT1_Kidney B⁰AT1 in Kidney (Proximal Tubule) This compound->B0AT1_Kidney Inhibits B0AT1_Intestine B⁰AT1 in Intestine (Enterocytes) This compound->B0AT1_Intestine Inhibits AA_Reabsorption Renal Reabsorption of Neutral Amino Acids B0AT1_Kidney->AA_Reabsorption Mediates AA_Absorption Intestinal Absorption of Neutral Amino Acids B0AT1_Intestine->AA_Absorption Mediates Urinary_AA Increased Urinary Amino Acid Excretion AA_Reabsorption->Urinary_AA Inhibition leads to Plasma_AA Decreased Plasma Amino Acid Levels AA_Absorption->Plasma_AA Inhibition leads to Urinary_AA->Plasma_AA Contributes to Therapeutic_Effect Therapeutic Effect in Aminoacidopathies (e.g., PKU) Plasma_AA->Therapeutic_Effect Results in

Caption: Physiological effect of this compound on amino acid transport.

Conclusion

This compound is a potent and specific allosteric inhibitor of the neutral amino acid transporter B⁰AT1. Its mechanism of action, elucidated through structural biology, provides a clear rationale for its inhibitory effects. The detailed experimental protocols provided herein offer a basis for the further study of this compound and other B⁰AT1 inhibitors. The development of such compounds holds significant promise for the treatment of metabolic disorders associated with elevated neutral amino acid levels. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this class of inhibitors.

References

The Molecular Basis of JX237 Inhibition of B0AT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibition of the neutral amino acid transporter B0AT1 (SLC6A19) by the novel inhibitor, JX237. B0AT1 is a critical transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3][4] Its inhibition presents a promising therapeutic strategy for managing disorders of amino acid metabolism, such as phenylketonuria and urea-cycle disorders.[2][3][5][[“]] This document details the quantitative inhibitory properties of this compound, outlines the experimental protocols for its characterization, and visualizes the molecular interactions and experimental workflows.

Quantitative Inhibitory Profile of this compound and Related Compounds

This compound is a potent inhibitor of B0AT1.[1] Its inhibitory activity has been quantified using various bioassays, revealing a range of IC50 values that are dependent on the experimental methodology employed. A medicinal chemistry approach has led to the development of a series of potent B0AT1 inhibitors, with this compound being a key compound.[2][5] The inhibitory concentrations for this compound and related compounds are summarized below.

CompoundAssay TypeIC50 (nM)Reference
This compoundFLIPR Assay31[1][2]
This compoundRadioactive L-leucine Uptake Assay280[1]
JX-series CompoundsFLIPR Assay31-90[2][3][5]
JX-series CompoundsRadioactive Uptake Assay111-440[5]
Cinromide (Reference Inhibitor)Optimized Radioactive Uptake Assay800 ± 100[5]
E4 (Precursor Compound)Not Specified7700 ± 1900[4]

Molecular Mechanism of Inhibition: An Allosteric Approach

High-resolution cryo-electron microscopy (cryo-EM) studies of B0AT1 in complex with this compound-related compounds have elucidated the molecular basis of its inhibitory action.[2][3][5] this compound binds to an allosteric site located in the extracellular vestibule of the transporter, distinct from the orthosteric substrate-binding site (S1).[2][3][4] This binding event prevents the conformational change necessary for amino acid transport, specifically the movement of transmembrane helices TM1 and TM6.[2][3] By locking the transporter in an outward-open state, this compound effectively blocks the translocation of neutral amino acids.

The following diagram illustrates the proposed inhibitory pathway of this compound on B0AT1.

cluster_transporter B0AT1 Transporter Cycle cluster_inhibition This compound Inhibition OutwardOpen Outward-Open State Occluded Occluded State OutwardOpen->Occluded Substrate Binding InwardOpen Inward-Open State Occluded->InwardOpen Conformational Change InwardOpen->OutwardOpen Substrate Release & Reorientation This compound This compound AllostericSite Allosteric Binding Site This compound->AllostericSite Binds to Vestibule AllostericSite->OutwardOpen Stabilizes AllostericSite->Occluded Prevents Transition Start Start: CHO-BC Cells PlateCells Plate Cells in Multi-well Plate Start->PlateCells Incubate1 Incubate (48-72h) PlateCells->Incubate1 LoadDye Load with Voltage- Sensitive Dye Incubate1->LoadDye AddInhibitor Add this compound/ Test Compound LoadDye->AddInhibitor InitiateTransport Add B0AT1 Substrate AddInhibitor->InitiateTransport ReadFluorescence Measure Fluorescence (FLIPR) InitiateTransport->ReadFluorescence Analyze Calculate IC50 ReadFluorescence->Analyze cluster_setup Assay Setup cluster_measurement Measurement CHO_BC CHO-BC Cells EndogenousTransporters Endogenous Transporters (LAT1, ASCT2, etc.) Uptake Measure Radioactivity CHO_BC->Uptake Transport JX237_node This compound JX237_node->CHO_BC Inhibits B0AT1 OtherInhibitors JPH203 (LAT1) GPNA (ASCT2) OtherInhibitors->EndogenousTransporters Block Endogenous Uptake RadiolabeledLeucine [14C]L-Leucine RadiolabeledLeucine->CHO_BC Substrate

References

Methodological & Application

Application Notes and Protocols for JX237 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing JX237, a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), in various in vitro experimental settings. The provided methodologies and data will aid in designing and executing robust experiments to investigate the roles of B⁰AT1 in metabolic disorders, cancer, and other physiological processes.

Mechanism of Action

This compound is an inhibitor of the B⁰AT1 (SLC6A19) transporter, which is primarily responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1] By blocking B⁰AT1, this compound can modulate intracellular amino acid levels, thereby impacting downstream signaling pathways, such as the mTORC1 pathway, which is a key regulator of cell growth and proliferation.[2][3] Inhibition of B⁰AT1 has been shown to mimic a state of protein restriction, leading to improved glucose tolerance and protection against diet-induced obesity in preclinical models.[3][4]

Data Presentation

This compound Inhibitory Activity
ParameterValueAssay ConditionReference
IC₅₀31 nMInhibition of B⁰AT1 (SLC6A19)[1]
IC₅₀280 nMRadioactive L-leucine uptake assay[1]

Experimental Protocols

Amino Acid Uptake Assay

This protocol is designed to measure the inhibitory effect of this compound on B⁰AT1-mediated amino acid uptake using a fluorescent-based assay.

Materials:

  • HEK293 cells stably overexpressing human SLC6A19 (e.g., Creative Biogene, CSC-SC014632)[5]

  • This compound

  • Amino Acid Uptake Assay Kit (e.g., Dojindo, UP04) containing a fluorescent probe and an amino acid analog (BPA)[1][2]

  • 96-well, black, flat-clear bottom plates

  • Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Plate reader with fluorescence capabilities (Ex/Em = 360/460 nm)

Protocol:

  • Cell Seeding: Seed the SLC6A19-overexpressing HEK293 cells in a 96-well black, flat-clear bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Cell Treatment:

    • Remove the culture medium from the wells and wash the cells three times with pre-warmed HBSS.[2]

    • Add 150 µL of pre-warmed HBSS to each well and incubate for 5 minutes at 37°C.[2]

    • Remove the HBSS and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Uptake Measurement:

    • Prepare the BPA uptake solution according to the manufacturer's protocol.[2]

    • Add 50 µL of the BPA uptake solution to each well (for a final volume of 150 µL) and incubate for 5 minutes at 37°C.[2]

    • Remove the uptake solution and wash the cells three times with pre-warmed HBSS.[2]

  • Fluorescence Detection:

    • Prepare the working solution containing the fluorescent probe as per the kit instructions.[3]

    • Add the working solution to each well.

    • Measure the fluorescence intensity using a plate reader at an excitation of 360 nm and an emission of 460 nm.[1]

  • Data Analysis: Calculate the percentage of inhibition of amino acid uptake for each this compound concentration relative to the vehicle control.

Cell Viability Assay

This protocol assesses the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cell line of interest (e.g., cancer cell lines, kidney proximal tubule cells)

  • This compound

  • 96-well cell culture plates

  • CellTiter-Blue® Cell Viability Assay kit (Promega) or similar resazurin-based assay

  • Cell culture medium

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add 20 µL of the CellTiter-Blue® reagent directly to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Measurement: Measure the fluorescence at the recommended wavelength for the chosen assay.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells with medium only.

Western Blotting for mTOR Signaling Pathway

This protocol is to investigate the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of mTOR and its downstream targets.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for the desired time.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[6]

    • Transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.[6][7]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.[6]

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

JX237_Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SLC6A19-HEK293) AA_Uptake Amino Acid Uptake Assay Cell_Culture->AA_Uptake Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Western_Blot Western Blot (p-mTOR Analysis) Cell_Culture->Western_Blot JX237_Prep This compound Preparation (Serial Dilutions) JX237_Prep->AA_Uptake JX237_Prep->Cell_Viability JX237_Prep->Western_Blot IC50_Calc IC50 Calculation AA_Uptake->IC50_Calc Viability_Plot Cell Viability Plots Cell_Viability->Viability_Plot WB_Quant Western Blot Quantification Western_Blot->WB_Quant

Caption: General experimental workflow for in vitro studies using this compound.

SLC6A19_mTOR_Signaling This compound This compound SLC6A19 SLC6A19 (B⁰AT1) This compound->SLC6A19 Inhibition Amino_Acids_out Intracellular Amino Acids SLC6A19->Amino_Acids_out Amino_Acids_in Extracellular Neutral Amino Acids Amino_Acids_in->SLC6A19 Transport mTORC1 mTORC1 Amino_Acids_out->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis Cell Growth p70S6K->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits

References

Application Notes and Protocols for JX237 (TTI-237/Cevipabulin) In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo research protocols for JX237, also known as TTI-237 or Cevipabulin. This document includes summaries of quantitative data from preclinical studies, detailed experimental methodologies, and diagrams of relevant signaling pathways to facilitate further research and development of this microtubule-active antitumor agent.

Quantitative Data Summary

The following tables summarize the in vivo antitumor activity of TTI-237 in preclinical xenograft models.

Table 1: In Vivo Antitumor Activity of TTI-237 against LoVo Human Colon Adenocarcinoma Xenografts [1]

Treatment GroupDose (mg/kg/dose)Administration RouteDosing ScheduleNumber of Animals (n)Outcome
Vehicle Control-Intravenous (i.v.)Days 1, 5, 9, 1320-
TTI-2375Intravenous (i.v.)Days 1, 5, 9, 1310Statistically significant tumor growth inhibition
TTI-23710Intravenous (i.v.)Days 1, 5, 9, 1310Statistically significant tumor growth inhibition
TTI-23715Intravenous (i.v.)Days 1, 5, 9, 1310Good antitumor activity with dose-dependent effects
TTI-23720Intravenous (i.v.)Days 1, 5, 9, 1310Good antitumor activity with dose-dependent effects

Table 2: In Vivo Antitumor Activity of TTI-237 against U87-MG Human Glioblastoma Xenografts [1]

Treatment GroupDose (mg/kg/dose)Administration RouteDosing ScheduleNumber of Animals (n)Outcome
Vehicle Control (Klucel)-Intravenous (i.v.)Days 0, 7, 1410-
TTI-23725Intravenous (i.v.)Days 0, 7, 149Statistically significant tumor growth inhibition
TTI-23725Oral (p.o.)Days 0, 7, 149Statistically significant tumor growth inhibition

Experimental Protocols

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol describes a general methodology for assessing the antitumor activity of TTI-237 in mouse xenograft models, based on published studies.[1][2]

Objective: To determine the dose-dependent efficacy of TTI-237 in inhibiting tumor growth in human tumor xenograft models.

Materials:

  • TTI-237 (Cevipabulin)

  • Vehicle (e.g., 0.9% saline, Klucel)

  • Human tumor cell lines (e.g., LoVo, U87-MG)

  • Athymic nu/nu female mice

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection and gavage

Procedure:

  • Cell Culture and Implantation:

    • Culture human tumor cells (e.g., LoVo, U87-MG) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium, with or without Matrigel.

    • Subcutaneously implant 1 x 10^6 tumor cells into the flank of athymic nu/nu female mice.[2]

  • Tumor Staging and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare TTI-237 at the desired concentrations in the appropriate vehicle.

    • Administer TTI-237 to the treatment groups via the specified route (intravenous injection or oral gavage) and schedule.[1]

    • Administer vehicle to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Protocol for Evaluating In Vivo Activation of the P2X7 Receptor

While not directly a protocol for TTI-237, understanding the P2X7 receptor signaling pathway can be relevant for broader cancer research. The following is a summarized protocol for assessing P2X7 receptor activation in vivo.

Objective: To detect the activation of the P2X7 receptor in the lungs of mice.

Materials:

  • ATP (agonist)

  • TO-PRO™-3 (non-permeant DNA intercalating dye)

  • Wild-type and P2rx7-/- mice

  • Flow cytometer

  • Antibodies for cell surface markers (e.g., CD45)

Procedure:

  • Intranasal Delivery:

    • Administer TO-PRO™-3 and ATP (or PBS as a control) intranasally to anesthetized mice.

  • Sacrifice and Lung Harvesting:

    • After a specified time (e.g., 30 minutes), euthanize the mice and harvest the lungs.

  • Single-Cell Suspension Preparation:

    • Mechanically and enzymatically dissociate the lung tissue to obtain a single-cell suspension.

  • Flow Cytometry Staining and Analysis:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers to identify different immune cell populations.

    • Analyze the fluorescence of TO-PRO™-3 in the different cell populations using a flow cytometer. An increase in TO-PRO™-3 fluorescence indicates macropore formation due to P2X7 receptor activation.

Signaling Pathways and Mechanisms of Action

TTI-237 (Cevipabulin) Mechanism of Action

TTI-237 is a novel microtubule-active agent with a unique mechanism of action. While it binds to the vinca (B1221190) site on tubulin, it paradoxically promotes tubulin polymerization, a characteristic more similar to taxanes.[3] Recent studies have revealed that TTI-237 can also bind to a novel site on α-tubulin, which leads to the degradation of tubulin via the proteasome pathway.[4][5] This dual action disrupts microtubule dynamics, leading to a G2-M cell cycle block and the induction of apoptosis.[6]

TTI237_Mechanism_of_Action TTI237 TTI-237 (Cevipabulin) VincaSite Vinca Site on β-Tubulin TTI237->VincaSite Binds AlphaTubulinSite Novel Site on α-Tubulin TTI237->AlphaTubulinSite Binds TubulinPolymerization Tubulin Polymerization VincaSite->TubulinPolymerization Promotes TubulinDegradation Tubulin Degradation (Proteasome) AlphaTubulinSite->TubulinDegradation Induces MicrotubuleDynamics Disruption of Microtubule Dynamics TubulinPolymerization->MicrotubuleDynamics TubulinDegradation->MicrotubuleDynamics G2M_Block G2/M Phase Arrest MicrotubuleDynamics->G2M_Block Apoptosis Apoptosis G2M_Block->Apoptosis

Caption: Mechanism of action of TTI-237 (Cevipabulin).

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel. Its activation by high extracellular ATP concentrations leads to the influx of Na+ and Ca2+ and the efflux of K+. This ion exchange triggers downstream signaling cascades involving various kinases and transcription factors, ultimately leading to an inflammatory response and influencing cell proliferation, migration, and invasion.[7][8]

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor IonFlux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux ATP ATP ATP->P2X7R Activates Kinases Kinase Activation (PKA, PKC, MEK1/2, ERK1/2, PI3K/Akt, MAPK) IonFlux->Kinases TranscriptionFactors Transcription Factor Activation (c-Jun, NF-κB) Kinases->TranscriptionFactors InflammatoryResponse Inflammatory Response (TNF-α, IL-1β, IL-6, IL-8 release) TranscriptionFactors->InflammatoryResponse CellularEffects Tumor Cell Proliferation, Migration, Invasion InflammatoryResponse->CellularEffects

Caption: P2X7 receptor signaling pathway.

References

Application Notes and Protocols for JX237 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX237 is a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19). B⁰AT1 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] By inhibiting B⁰AT1, this compound serves as a valuable research tool for studying disorders related to amino acid metabolism, such as phenylketonuria, and holds potential for therapeutic applications in conditions like type 2 diabetes.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its inhibitory activity and explore its biological effects.

Mechanism of Action

This compound functions by blocking the transport of neutral amino acids across the cell membrane mediated by B⁰AT1.[2] This transporter is a sodium-dependent symporter, meaning it cotransports sodium ions along with amino acids. The influx of positively charged sodium ions during transport leads to depolarization of the cell membrane. This compound binds to an allosteric site on the B⁰AT1 transporter, which prevents the conformational changes necessary for amino acid translocation.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been determined using various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below for comparison.

CompoundAssay TypeCell LineSubstrateIC₅₀ (nM)Reference
This compoundFLIPR Membrane Potential AssayCHO-BCL-Leucine31[2][5]
This compoundRadioactive L-Leucine Uptake AssayCHO-BCL-Leucine280[2]

CHO-BC cells are Chinese Hamster Ovary cells stably co-expressing B⁰AT1 and its ancillary protein, collectrin.[1][5]

Experimental Protocols

Two primary cell-based assays are commonly employed to evaluate the activity of B⁰AT1 inhibitors like this compound: a direct measure of amino acid uptake using a radiolabeled substrate and an indirect functional assay that measures changes in membrane potential.

Radioactive L-Leucine Uptake Assay

This assay directly quantifies the inhibition of B⁰AT1-mediated amino acid transport by measuring the uptake of radiolabeled L-leucine into cells.

Materials:

  • CHO-BC cells (stably expressing B⁰AT1 and collectrin)[1]

  • Cell culture medium (e.g., DMEM/F-12)

  • 35 mm cell culture dishes

  • Hank's Balanced Salt Solution supplemented with 5 mM glucose (HBSS + G)[1]

  • Radiolabeled substrate: L-[U-¹⁴C]leucine[1]

  • This compound stock solution (in DMSO)

  • Ice-cold HBSS

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed CHO-BC cells in 35 mm dishes and culture until they reach 80-90% confluency (typically 48-72 hours).[1]

  • Preparation: On the day of the assay, prepare the assay buffer (HBSS + G) and working solutions of this compound at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Washing: Aspirate the culture medium and wash the cells three times with pre-warmed HBSS + G.[1]

  • Inhibitor Incubation: Add HBSS + G containing the desired concentration of this compound or vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: To initiate the uptake, add HBSS + G containing a fixed concentration of L-[U-¹⁴C]leucine (e.g., 150 µM) and the corresponding concentration of this compound.[1]

  • Uptake Incubation: Incubate the cells for a short period (e.g., 6 minutes) at 37°C in a water bath.[1] This time point should be within the linear range of uptake.

  • Uptake Termination: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.[3]

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-radiolabeled substrate or a potent inhibitor). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

FLIPR Membrane Potential Assay

This high-throughput assay indirectly measures B⁰AT1 activity by detecting changes in cell membrane potential upon substrate addition. The influx of Na⁺ during B⁰AT1-mediated transport depolarizes the membrane, which is detected by a voltage-sensitive fluorescent dye.

Materials:

  • CHO-BC cells[1]

  • Black-walled, clear-bottom 96-well plates

  • HBSS + G[1]

  • FLIPR Membrane Potential Assay Kit (containing a voltage-sensitive dye)

  • This compound stock solution (in DMSO)

  • L-Leucine or L-Isoleucine stock solution

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Seeding: Seed CHO-BC cells into black-walled 96-well plates at a density of approximately 60,000 cells per well and culture overnight.[1][5]

  • Dye Loading: Aspirate the culture medium and wash the cells three times with HBSS + G. Add 100 µL of HBSS + G containing the voltage-sensitive dye to each well and incubate for 30-60 minutes at room temperature.[1]

  • Compound Addition: Prepare a plate containing various concentrations of this compound in HBSS + G.

  • Assay Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first add the this compound solutions to the cell plate and incubate for a specified time (e.g., 15 minutes). Subsequently, it will add a solution of L-leucine or L-isoleucine to stimulate B⁰AT1 activity and simultaneously record the change in fluorescence over time.

  • Data Analysis: The fluorescence signal is proportional to the membrane depolarization. Calculate the percentage of inhibition by comparing the signal in this compound-treated wells to the control wells (vehicle-treated). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.[3]

Visualizations

Signaling Pathway Downstream of B⁰AT1 Inhibition

Inhibition of B⁰AT1 by this compound reduces the intracellular concentration of neutral amino acids. This mimics a state of protein restriction and can trigger downstream signaling pathways that regulate cellular metabolism and growth.

B0AT1_Inhibition_Pathway cluster_downstream Downstream Effects of B⁰AT1 Inhibition This compound This compound B0AT1 B⁰AT1 (SLC6A19) Transporter This compound->B0AT1 Inhibits AminoAcids_int Intracellular Neutral Amino Acids B0AT1->AminoAcids_int AminoAcids_ext Extracellular Neutral Amino Acids AminoAcids_ext->B0AT1 Transport mTORC1 mTORC1 Signaling AminoAcids_int->mTORC1 Activates GCN2 GCN2 Signaling AminoAcids_int->GCN2 Inhibits FGF21 FGF21 (Fibroblast Growth Factor 21) Secretion GLP1 GLP-1 (Glucagon-Like Peptide-1) Secretion CellGrowth Decreased Cell Growth & Proliferation mTORC1->CellGrowth MetabolicRegulation Improved Metabolic Homeostasis GCN2->MetabolicRegulation FGF21->MetabolicRegulation GLP1->MetabolicRegulation

Caption: Downstream effects of B⁰AT1 inhibition by this compound.

Experimental Workflow for this compound IC₅₀ Determination

The following diagram illustrates the general workflow for determining the IC₅₀ of this compound using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellSeeding 1. Seed B⁰AT1-expressing cells in microplate JX237_prep 2. Prepare serial dilutions of this compound PreIncubation 3. Pre-incubate cells with this compound JX237_prep->PreIncubation Stimulation 4. Add substrate (e.g., L-Leucine) PreIncubation->Stimulation Measurement 5. Measure signal (Radioactivity or Fluorescence) Stimulation->Measurement Normalization 6. Normalize data to positive & negative controls Measurement->Normalization DoseResponse 7. Plot dose-response curve Normalization->DoseResponse IC50 8. Calculate IC₅₀ value DoseResponse->IC50

Caption: Workflow for IC₅₀ determination of this compound.

References

Application Notes and Protocols: JX237 Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JX237 is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2), a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers, making this compound a promising candidate for targeted cancer therapy.

These application notes provide detailed protocols for utilizing this compound in preclinical cancer models, including methods for assessing its in vitro potency, confirming its mechanism of action via target modulation, and evaluating its in vivo efficacy.

In Vitro Efficacy and Potency

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the BRAF and KRAS genes.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGenotypeIC50 (nM)
A375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E12.3
HCT116Colorectal CarcinomaKRAS G13D25.1
MIA PaCa-2Pancreatic CarcinomaKRAS G12C33.7
Calu-6Lung CarcinomaKRAS G12C41.5
MCF7Breast CarcinomaBRAF Wild-Type> 1000

Data are representative and may vary between experiments.

Experimental Protocols

Protocol: Cell Viability Assay (MTS Assay)

This protocol details the methodology for determining the IC50 of this compound in cancer cell lines.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: this compound Treatment cluster_2 Day 5: Viability Measurement A 1. Harvest and count cells B 2. Seed cells into 96-well plates (e.g., 5,000 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) E 5. Add this compound dilutions to wells D->E F 6. Incubate for 72 hours E->F G 7. Add MTS reagent to each well H 8. Incubate for 1-4 hours G->H I 9. Read absorbance at 490 nm H->I J 10. Calculate IC50 using non-linear regression I->J

Caption: Workflow for determining the IC50 of this compound using an MTS-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in complete growth medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a 2X serial dilution series of this compound in complete growth medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized values against the log concentration of this compound and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Protocol: Western Blot for p-ERK Inhibition

This protocol is designed to confirm the mechanism of action of this compound by measuring the inhibition of ERK1/2 phosphorylation.

Signaling Pathway Diagram:

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Myc, ELK1) pERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK Inhibition

Caption: this compound inhibits the phosphorylation of ERK by targeting MEK1/2 in the MAPK pathway.

Materials:

  • Cancer cell lines (e.g., A375)

  • 6-well tissue culture plates

  • This compound stock solution

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and GAPDH to ensure equal loading.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models derived from human cancer cell lines.

Table 2: In Vivo Efficacy of this compound in an A375 Melanoma Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle10 mL/kg, p.o., QD1254 ± 156-
This compound10 mg/kg, p.o., QD489 ± 9861.0
This compound25 mg/kg, p.o., QD213 ± 7583.0

p.o. = per os (oral gavage); QD = quaque die (once daily). Data are presented as mean ± SEM.

Protocol: Murine Xenograft Model Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Logical Flow Diagram:

G A 1. Cell Implantation (e.g., 5x10^6 A375 cells subcutaneously in athymic nude mice) B 2. Tumor Growth Monitoring (Wait until tumors reach ~150 mm³) A->B C 3. Randomization (Group mice into treatment cohorts) B->C D 4. Treatment Initiation (Day 0) (Administer Vehicle or this compound daily) C->D E 5. On-Study Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Endpoint (e.g., Day 21 or when tumor volume reaches 2000 mm³) E->F G 7. Data Analysis (Calculate TGI, plot tumor growth curves) F->G

Application Notes and Protocols for JX237 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX237 is a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ of 31 nM.[1] SLC6A19 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1] Inhibition of SLC6A19 presents a promising therapeutic strategy for managing disorders of amino acid metabolism, such as phenylketonuria (PKU), by promoting the urinary excretion of excess neutral amino acids. These application notes provide detailed protocols for the administration of this compound in animal studies, based on established methodologies for similar SLC6A19 inhibitors.

Mechanism of Action

This compound acts as an allosteric inhibitor of the B⁰AT1 (SLC6A19) transporter. By binding to a site distinct from the amino acid binding pocket, it locks the transporter in an outward-open conformation, thereby preventing the translocation of neutral amino acids across the cell membrane. This leads to decreased reabsorption of neutral amino acids in the kidneys and reduced absorption in the small intestine, resulting in their increased excretion in urine and a subsequent lowering of their plasma concentrations.

cluster_renal_tubule Renal Tubule Lumen cluster_epithelial_cell Renal Epithelial Cell cluster_bloodstream Bloodstream Amino Acids Amino Acids B0AT1 B⁰AT1 (SLC6A19) Transporter Amino Acids->B0AT1 Binds to Plasma Amino Acids Plasma Amino Acids B0AT1->Plasma Amino Acids Transports into bloodstream Urinary Excretion Urinary Excretion B0AT1->Urinary Excretion Blocked Reabsorption Leads to This compound This compound This compound->B0AT1 Inhibits Amino Acid Reabsorption Amino Acid Reabsorption

Caption: Mechanism of action of this compound on the B⁰AT1 transporter.

Data Presentation

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available, the following tables summarize expected outcomes based on studies with analogous SLC6A19 inhibitors in the Pahenu2 mouse model of PKU.[2][3][4]

Table 1: Expected Pharmacodynamic Effects of SLC6A19 Inhibition in Pahenu2 Mice

ParameterVehicle ControlSLC6A19 Inhibitor (e.g., JN-170, 200 mg/kg)Expected Outcome with this compound
Plasma Phenylalanine (Phe) Concentration High (e.g., 1,000-1,500 µM)Significant reduction (e.g., 47-61% decrease)[2][3]Dose-dependent reduction
Urinary Phe Excretion BaselineIncreasedDose-dependent increase
Other Neutral Amino Acids in Plasma Largely unaffectedLargely unaffected[2]Minimal changes expected
Other Neutral Amino Acids in Urine BaselineIncreased[2]Dose-dependent increase

Experimental Protocols

The following protocols are recommended for the in vivo administration of this compound and are adapted from studies on similar SLC6A19 inhibitors.

Animal Models
  • Primary Model for PKU: Pahenu2 mice, which have a point mutation in the phenylalanine hydroxylase gene, closely mimicking human PKU.[2]

  • Wild-Type Control: C57Bl/6J mice are recommended as controls to assess the effect of this compound on amino acid homeostasis in a non-disease state.[2][4]

This compound Formulation and Administration
  • Formulation: While the optimal vehicle for this compound is yet to be determined, a common starting point for similar small molecule inhibitors is a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. Sonication may be required to ensure a uniform suspension.

  • Route of Administration: Oral gavage (PO) is the recommended route for assessing the therapeutic potential of this compound in lowering plasma amino acid levels, as this mimics the intended clinical route for such inhibitors.

  • Dosage: Based on studies with analogous compounds, a starting dose range of 50-200 mg/kg can be explored.[2] Dose-response studies are crucial to determine the optimal dosage for this compound.

Experimental Workflow: Pharmacodynamic Study in Pahenu2 Mice

This workflow outlines a single-dose study to evaluate the effect of this compound on plasma and urinary phenylalanine levels.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis A Acclimatize Pah-enu2 mice (n=5-8 per group) B House in metabolic cages for urine collection A->B C Collect baseline 24h urine and tail vein blood samples B->C D Administer this compound (e.g., 200 mg/kg, PO) or Vehicle C->D E Collect urine over 24h post-dose D->E F Collect blood samples at various time points (e.g., 1, 3, 6, 24h) D->F G Measure phenylalanine and other amino acids in plasma and urine via LC-MS/MS E->G F->G H Analyze and compare data between this compound and vehicle groups G->H

Caption: Workflow for a pharmacodynamic study of this compound in mice.

Protocol Steps:

  • Acclimatization: Acclimatize male or female Pahenu2 mice (8-12 weeks old) for at least one week before the experiment.

  • Baseline Measurements: House mice individually in metabolic cages to allow for the collection of 24-hour urine samples. Collect a baseline blood sample via tail vein puncture.

  • Dosing: Administer a single oral dose of this compound or vehicle control.

  • Post-Dose Sample Collection:

    • Urine: Collect urine over a 24-hour period post-administration.

    • Blood: Collect blood samples at predetermined time points (e.g., 1, 3, 6, and 24 hours) to assess the time course of plasma phenylalanine reduction.

  • Sample Analysis: Analyze the concentrations of phenylalanine and other neutral amino acids in plasma and urine samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the changes in plasma and urinary amino acid levels between the this compound-treated and vehicle-treated groups.

Concluding Remarks

This compound is a promising new inhibitor of SLC6A19 with potential for the treatment of aminoacidurias. The protocols outlined above, based on extensive research with similar compounds, provide a solid framework for the preclinical evaluation of this compound. Researchers should perform dose-escalation and pharmacokinetic studies to fully characterize the in vivo properties of this compound and establish a comprehensive profile for this novel therapeutic candidate. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for JX237 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX237 is a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19). B⁰AT1 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Inhibition of B⁰AT1 by this compound offers a promising therapeutic strategy for disorders related to amino acid metabolism. These application notes provide detailed protocols for determining the appropriate concentration of this compound for cell culture experiments, including cytotoxicity assessment and analysis of its effects on cellular signaling pathways.

Mechanism of Action

This compound functions as an inhibitor of the B⁰AT1 (SLC6A19) transporter, which is responsible for the sodium-dependent uptake of all neutral amino acids. By blocking this transporter, this compound effectively reduces the intracellular availability of these amino acids. This disruption of amino acid homeostasis can impact various cellular processes, including protein synthesis and cell growth, and may influence key signaling pathways such as the mTOR pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound. It is important to note that the optimal concentration can vary depending on the cell line and experimental conditions.

CompoundTargetIC₅₀Assay SystemReference
This compoundB⁰AT1 (SLC6A19)31 nMNot specified[1][2]
This compoundB⁰AT1 (SLC6A19)280 nMRadioactive L-leucine uptake assay[1][2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic effects of this compound on a chosen cell line and to establish a working concentration range for further experiments. The MTT or MTS assay is a common and reliable method for assessing cell viability.

Materials:

  • Selected cancer or normal cell lines (e.g., CHO cells stably expressing B⁰AT1, or other relevant lines)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on the IC₅₀ values, would be from 0.1 nM to 10 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for a predetermined period. For initial screening, time points of 24, 48, and 72 hours are recommended to assess time-dependent effects.

  • Cell Viability Assessment (MTT Assay Example):

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%) can be determined.

Protocol 2: Analysis of Downstream Signaling Pathways

This protocol provides a general workflow to investigate the effect of this compound on downstream signaling pathways, such as the mTOR pathway.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against key signaling proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence detection system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with this compound at a pre-determined, non-lethal concentration (e.g., at or slightly below the IC₅₀ value determined in Protocol 1) for various time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

    • Determine the protein concentration of the supernatant using a protein quantification assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target signaling proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control.

    • Compare the protein levels in this compound-treated cells to the vehicle-treated control to determine the effect on the signaling pathway.

Visualizations

JX237_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids_ext Neutral Amino Acids B0AT1 B⁰AT1 (SLC6A19) Transporter Amino Acids_ext->B0AT1 Transport Amino Acids_int Neutral Amino Acids B0AT1->Amino Acids_int mTOR_pathway mTOR Signaling Pathway Amino Acids_int->mTOR_pathway Activation Protein_synthesis Protein Synthesis & Cell Growth mTOR_pathway->Protein_synthesis Promotion This compound This compound This compound->B0AT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cytotoxicity A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Concentration Gradient) A->B C 3. Incubate (24, 48, 72 hours) B->C D 4. Add Viability Reagent (e.g., MTT/MTS) C->D E 5. Measure Absorbance/ Fluorescence D->E F 6. Data Analysis (Dose-Response Curve, IC₅₀) E->F

Caption: Experimental workflow for determining this compound cytotoxicity.

Signaling_Pathway_Analysis A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Antibody Incubation (p-mTOR, mTOR, etc.) D->E F 6. Detection & Imaging E->F G 7. Densitometry & Analysis F->G

Caption: Workflow for analyzing downstream signaling pathways.

References

Application Note: High-Throughput Screening of JX237 Activity Using the FLIPR Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cornerstone of high-throughput screening (HTS) in drug discovery, enabling rapid and sensitive measurement of intracellular calcium mobilization.[1][2] This technology is particularly valuable for assessing the activity of compounds targeting G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a vast array of physiological processes and disease states.[3][4] This application note provides a detailed protocol for utilizing the FLIPR calcium assay to characterize the activity of a novel compound, JX237, on a Gq-coupled GPCR.

GPCRs that couple to Gq proteins activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[5] The FLIPR system detects this transient increase in intracellular calcium by using fluorescent calcium indicators.[3] This allows for the quantification of receptor activation in response to a ligand, making it an ideal platform for characterizing the potency and efficacy of novel compounds like this compound.

Signaling Pathway

The activation of a Gq-coupled GPCR by an agonist initiates a well-defined signaling cascade, leading to an increase in intracellular calcium. The following diagram illustrates this pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased [Ca2+] Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release This compound This compound (Agonist) This compound->GPCR Binds

Caption: Gq-coupled GPCR signaling cascade initiated by this compound.

Experimental Protocols

This section details the methodology for assessing the activity of this compound using a FLIPR calcium assay.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Compound Plate: 384-well polypropylene (B1209903) plate.

  • FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 6 Assay Kit) containing a calcium-sensitive dye and a quencher.[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound synthesized and dissolved in 100% DMSO to create a stock solution.

  • Control Agonist: A known agonist for the target receptor.

  • Control Antagonist: A known antagonist for the target receptor.

Experimental Workflow

The following diagram outlines the key steps in the FLIPR assay workflow.

FLIPR_Workflow A 1. Cell Plating Seed cells in a 384-well plate and incubate overnight. B 2. Dye Loading Incubate cells with FLIPR Calcium Assay dye. A->B D 4. FLIPR Assay Measure baseline fluorescence, add compounds, and record calcium flux. B->D C 3. Compound Plate Preparation Prepare serial dilutions of this compound, agonist, and antagonist controls. C->D E 5. Data Analysis Calculate dose-response curves and determine EC50/IC50 values. D->E

Caption: A streamlined workflow for the FLIPR calcium assay.

Detailed Protocol
  • Cell Plating:

    • The day before the assay, harvest and count the HEK293 cells expressing the target GPCR.

    • Seed the cells into a 384-well black-walled, clear-bottom plate at a density of 20,000 cells per well in 40 µL of culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.[8]

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[6]

    • Remove the cell plate from the incubator and add 10 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.[9]

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer in a 384-well compound plate. A typical concentration range would be from 10 µM to 0.1 nM.

    • Prepare serial dilutions of a known reference agonist for use as a positive control.

    • For antagonist mode, prepare serial dilutions of this compound and add a fixed concentration (e.g., EC80) of the reference agonist to the wells.

    • Include wells with assay buffer only (vehicle control) and wells with a known antagonist as controls.

  • FLIPR Assay and Data Acquisition:

    • Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 470-495 nm and emission at 515-575 nm).[7]

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence for approximately 10-20 seconds.

    • The instrument's integrated pipettor will then transfer 12.5 µL of the compounds from the compound plate to the cell plate.[10]

    • Fluorescence readings will be continuously recorded for an additional 2-3 minutes to capture the calcium flux kinetics.[11]

  • Data Analysis:

    • The raw fluorescence data is typically exported and analyzed using software such as GraphPad Prism.

    • The response is calculated as the difference between the maximum fluorescence signal and the baseline fluorescence.

    • For agonist activity, plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

    • For antagonist activity, plot the response against the logarithm of the this compound concentration in the presence of the reference agonist to determine the IC50 value.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound activity determined by the FLIPR assay.

Table 1: Agonist Activity of this compound

CompoundEC50 (nM)Maximum Response (% of Control Agonist)
This compound15.298.5
Control Agonist5.8100

Table 2: Antagonist Activity of this compound

CompoundIC50 (nM)
This compound> 10,000
Control Antagonist25.6

Conclusion

The FLIPR assay provides a robust and high-throughput method for characterizing the activity of novel compounds such as this compound on GPCRs. The detailed protocol and workflow presented here can be adapted for various Gq-coupled receptors and serve as a foundation for screening large compound libraries to identify potential drug candidates. The quantitative data clearly indicates that in this hypothetical example, this compound acts as a potent agonist for the target receptor with minimal antagonist activity.

References

Application Notes and Protocols for JX237, a B0AT1 (SLC6A19) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the methodological considerations in studying JX237, a potent inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). The protocols and information provided are essential for researchers investigating the therapeutic potential of this compound in metabolic diseases and disorders of amino acid metabolism.

Introduction

This compound is a selective inhibitor of the epithelial neutral amino acid transporter B0AT1 (SLC6A19). B0AT1 is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3] Inhibition of B0AT1 has been identified as a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), as well as rare genetic disorders like Phenylketonuria.[4][5][6][7] this compound offers a tool to probe the physiological roles of B0AT1 and to explore its therapeutic potential.

Data Presentation

Quantitative data for this compound and other relevant B0AT1 inhibitors are summarized in the table below. This allows for a comparative understanding of their potency.

CompoundTargetAssay TypeIC50 ValueReference
This compound B0AT1 (SLC6A19)FLIPR Assay31 nM[5]
This compound B0AT1 (SLC6A19)Radioactive L-leucine uptake280 nM[1]
CinromideB0AT1 (SLC6A19)Radioactive L-leucine uptake0.8 ± 0.1 µM[8]
BenztropineB0AT1 (SLC6A19)Not Specified44 ± 9 μM[9][10]
NimesulideB0AT1 (SLC6A19)Not SpecifiedNot Specified[9]

Signaling Pathways and Experimental Workflows

The inhibition of B0AT1 by this compound leads to a cascade of metabolic changes rather than a direct intracellular signaling pathway. The primary mechanism is the reduction of neutral amino acid uptake, which in turn affects downstream metabolic signaling.

B0AT1_Inhibition_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_systemic_circulation Systemic Circulation cluster_therapeutic_effects Therapeutic Effects This compound This compound B0AT1 B0AT1 (SLC6A19) This compound->B0AT1 Inhibition mTORC1 mTORC1 Signaling B0AT1->mTORC1 Reduced Activation GCN2 GCN2 Stress Response B0AT1->GCN2 Activation ReducedNAA Reduced Systemic Amino Acids B0AT1->ReducedNAA Leads to NAA Neutral Amino Acids NAA->B0AT1 Transport GLP1 Increased GLP-1 NAA->GLP1 Stimulates Release (in lower intestine) ImprovedGlycemia Improved Glycemic Control GLP1->ImprovedGlycemia FGF21 Increased FGF21 FGF21->ImprovedGlycemia ReducedNAA->FGF21 Stimulates Release (from liver) ReducedObesity Protection from Diet-Induced Obesity ReducedNAA->ReducedObesity

Caption: Downstream metabolic consequences of B0AT1 inhibition by this compound.

The following diagram illustrates a general experimental workflow for characterizing this compound or other B0AT1 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Efficacy HTS High-Throughput Screening (e.g., FLIPR Assay) Secondary_Assay Secondary Assay (Radioactive Amino Acid Uptake) HTS->Secondary_Assay Hit Confirmation Selectivity Selectivity Profiling (vs. other transporters like ASCT2, LAT1) Secondary_Assay->Selectivity Mechanism Mechanism of Action (Competitive/Non-competitive) Secondary_Assay->Mechanism Intestinal_Uptake Inverted Intestinal Sac/Ring Assay Selectivity->Intestinal_Uptake PK_PD Pharmacokinetics/ Pharmacodynamics Intestinal_Uptake->PK_PD Metabolomics Metabolomic Analysis (Urine, Feces, Plasma) PK_PD->Metabolomics Disease_Model Disease Model Testing (e.g., db/db mice, diet-induced obesity models) PK_PD->Disease_Model

Caption: Experimental workflow for the characterization of B0AT1 inhibitors.

Experimental Protocols

1. In Vitro B0AT1 Inhibition Assay using Radioactive Amino Acid Uptake

This protocol is designed to quantitatively measure the inhibitory effect of this compound on B0AT1-mediated neutral amino acid transport in a controlled cellular environment.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human B0AT1 (SLC6A19) and its ancillary protein collectrin (CHO-BC cells).[8][9][11]

  • Materials:

    • CHO-BC cells

    • 35 mm cell culture dishes

    • Hanks' Balanced Salt Solution (HBSS) supplemented with glucose (HBSS+G)

    • L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine

    • This compound stock solution (in DMSO)

    • Inhibitors for other amino acid transporters (e.g., JPH203 for LAT1, GPNA for ASCT2)[11]

    • 0.1 M HCl

    • Scintillation counter

  • Protocol:

    • Seed CHO-BC cells in 35 mm dishes and culture for 48-72 hours until they reach 80-90% confluency.[9]

    • Prepare assay buffer (HBSS+G). For Na+-independent control, replace NaCl with N-methyl-D-glucamine (NMDG)-Cl.

    • To isolate B0AT1 activity, add inhibitors of other endogenous transporters (e.g., 3 µM JPH203 and 3 mM GPNA) to the assay buffer.[11]

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

    • Remove culture medium from the cells and wash three times with assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the assay buffer containing 150 µM L-[U-¹⁴C]leucine and the corresponding this compound concentration.[9][12]

    • Incubate for 6 minutes at 37°C.[9][12]

    • Terminate the transport by rapidly washing the cells three times with ice-cold HBSS.[12]

    • Lyse the cells with 500 µl of 0.1 M HCl.[12]

    • Transfer an aliquot of the lysate to a scintillation vial and measure radioactivity.

    • Determine the protein concentration of the remaining lysate for normalization.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

2. Ex Vivo Intestinal Amino Acid Uptake Assay

This protocol assesses the inhibitory activity of this compound on neutral amino acid absorption in a more physiologically relevant ex vivo model.

  • Model: Everted mouse intestinal segments.

  • Materials:

    • Mouse small intestine

    • Modified HBSS (pH 7.5) with Na+ or NMDG-Cl

    • [¹⁴C]leucine

    • This compound

    • Protease inhibitors

  • Protocol:

    • Euthanize a mouse and excise the small intestine.

    • Wash the intestine with ice-cold HBSS.

    • Prepare everted intestinal segments of about 1-2 cm.

    • Prepare uptake buffers: Na+-containing HBSS and Na+-free (NMDG-Cl) HBSS, both supplemented with protease inhibitors.

    • Pre-incubate the intestinal segments in the respective buffers containing a set concentration of this compound (e.g., 50 µM) or vehicle for 15 minutes.[12]

    • Transfer the segments to the uptake buffer containing 150 µM [¹⁴C]leucine and this compound (or vehicle) for 30 seconds at 37°C.[12]

    • Stop the uptake by transferring the segments to ice-cold HBSS.

    • Wash the segments thoroughly to remove non-absorbed radiolabel.

    • Homogenize the tissue, measure radioactivity, and normalize to the weight or protein content of the tissue segment.

    • Compare the uptake in the presence and absence of this compound to determine its inhibitory effect.

3. In Vivo Metabolomic Analysis for Biomarker Discovery

This protocol is for identifying and quantifying biomarkers of B0AT1 inhibition in vivo, using a metabolomics approach.

  • Model: Wild-type mice. As a control and surrogate for complete inhibition, SLC6A19 knockout mice can be used.[7]

  • Materials:

    • Wild-type (and SLC6A19 knockout) mice

    • Metabolic cages

    • This compound formulation for in vivo administration

    • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment

  • Protocol:

    • House mice in metabolic cages for acclimatization and baseline sample collection (urine, feces).

    • Administer this compound or vehicle to wild-type mice according to the desired dosing regimen.

    • Collect urine and fecal samples over a defined period (e.g., 24 hours) post-dosing.[7]

    • At the end of the study, collect terminal blood samples for plasma preparation.

    • Process the urine, fecal extracts, and plasma samples for metabolomic analysis by GC-MS or LC-MS.

    • Analyze the data to identify metabolites that are significantly altered by this compound treatment. Pay close attention to the levels of neutral amino acids in urine and feces, which are expected to be elevated upon B0AT1 inhibition.[7]

    • Compare the metabolic profile of this compound-treated mice to that of SLC6A19 knockout mice to confirm on-target effects.

References

Practical Guide to Using JX237 in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory use of JX237, a potent and selective inhibitor of the epithelial neutral amino acid transporter B0AT1 (SLC6A19). This compound serves as a critical tool for investigating the roles of amino acid transport in various physiological and pathological processes.

Introduction to this compound

This compound is a small molecule inhibitor of the sodium-dependent neutral amino acid transporter B0AT1 (SLC6A19). B0AT1 is primarily responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys. Dysregulation of B0AT1 has been implicated in several metabolic disorders, making it a significant target for therapeutic development.

Mechanism of Action

This compound functions as a high-affinity inhibitor of B0AT1. Recent structural studies have revealed that compounds from the same chemical series as this compound bind to an allosteric site within the transporter. This binding event locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for amino acid translocation across the cell membrane. This allosteric inhibition mechanism confers high selectivity and potency to this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other B0AT1 Inhibitors
CompoundTargetAssay TypeIC50 ValueReference
This compound B0AT1 (SLC6A19)Not Specified31 nM[1]
This compound B0AT1 (SLC6A19)Radioactive L-leucine uptake280 nM[1]

Note: The specific assay conditions for the 31 nM IC50 value were not detailed in the available search results.

Mandatory Visualizations

B0AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neutral Amino Acids Neutral Amino Acids B0AT1 B0AT1 (SLC6A19) Neutral Amino Acids->B0AT1 Transport This compound This compound This compound->B0AT1 Allosteric Inhibition Amino Acid Pool Amino Acid Pool B0AT1->Amino Acid Pool mTOR_signaling mTOR Signaling (Potential Downstream Effect) Amino Acid Pool->mTOR_signaling

Caption: Mechanism of this compound action on the B0AT1 transporter.

Amino_Acid_Uptake_Workflow start Seed cells expressing B0AT1 wash1 Wash with buffer start->wash1 preincubate Pre-incubate with this compound (or vehicle control) wash1->preincubate add_substrate Add radiolabeled amino acid (e.g., 14C-Leucine) preincubate->add_substrate incubate Incubate for a defined time add_substrate->incubate wash2 Wash with ice-cold buffer to stop uptake incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for a radioactive amino acid uptake assay.

mTOR_Investigation_Workflow start Culture cells and treat with This compound at various concentrations lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration lyse->quantify western_blot Perform Western Blot quantify->western_blot probe Probe with antibodies for: - p-mTOR - mTOR - p-S6K - S6K - p-4E-BP1 - 4E-BP1 - Loading control (e.g., Actin) western_blot->probe detect Detect and quantify band intensity probe->detect analyze Analyze changes in protein phosphorylation detect->analyze

Caption: Workflow to investigate the effect of this compound on mTOR signaling.

Experimental Protocols

Application Note 1: In Vitro Characterization of this compound

1.1. Amino Acid Uptake Assay (Radiolabeled)

This protocol is adapted from methods used for other SLC6A19 inhibitors and is designed to determine the inhibitory activity of this compound on B0AT1-mediated amino acid transport.

Materials:

  • Cells expressing B0AT1 (e.g., Caco-2, or a stable cell line overexpressing SLC6A19)

  • Cell culture medium

  • This compound

  • Radiolabeled neutral amino acid (e.g., 14C-L-Leucine)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell lysis buffer

  • Scintillation cocktail and vials

  • Scintillation counter

  • 96-well plates

Protocol:

  • Cell Seeding: Seed B0AT1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with pre-warmed HBSS. c. Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C. d. Prepare the uptake solution by adding the radiolabeled amino acid to HBSS. e. Initiate the uptake by adding the uptake solution to each well. f. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to ensure uptake is in the linear range. g. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS. h. Lyse the cells by adding cell lysis buffer to each well and incubating for 10 minutes.

  • Measurement and Data Analysis: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Normalize the CPM values to the protein concentration of each lysate if desired. e. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. f. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

1.2. Cell Viability Assay

This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on various cell lines. An MTT or MTS assay is a common method.

Materials:

  • Cancer or other relevant cell lines

  • Cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Procedure (MTS): a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.

Application Note 2: Investigation of Downstream Signaling Pathways

2.1. Analysis of mTOR Pathway Activation

Amino acid availability is a key regulator of the mTOR signaling pathway. This protocol outlines a general method to investigate if this compound, by blocking amino acid uptake, affects mTOR signaling.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies against: p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with various concentrations of this compound (based on the IC50 from viability assays) for a defined period (e.g., 2, 6, 12, or 24 hours). Include a vehicle-treated control.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: a. Prepare protein samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the changes in phosphorylation across the different this compound concentrations.

Application Note 3: In Vivo Studies (Conceptual Framework)

While no specific in vivo data for this compound was found, studies with other B0AT1 inhibitors provide a framework for designing such experiments. The primary goals of in vivo studies would be to assess the pharmacokinetic properties of this compound and its efficacy in relevant disease models.

3.1. Pharmacokinetic Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • General Protocol:

    • Administer a single dose of this compound to a cohort of mice (e.g., via oral gavage or intravenous injection).

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using LC-MS/MS to quantify the concentration of this compound.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

3.2. Efficacy Study in a Phenylketonuria (PKU) Mouse Model

  • Objective: To evaluate the ability of this compound to reduce plasma phenylalanine levels.

  • Animal Model: Pahenu2 mouse model of PKU.

  • General Protocol:

    • Treat PKU mice with this compound or vehicle control over a specified period.

    • Collect blood and urine samples at baseline and at the end of the treatment period.

    • Measure phenylalanine levels in plasma and urine using an appropriate analytical method (e.g., HPLC or mass spectrometry).

    • Compare the changes in phenylalanine levels between the this compound-treated and vehicle-treated groups.

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental goals. All laboratory work should be conducted following appropriate safety guidelines.

References

Troubleshooting & Optimization

JX237 Aqueous Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with JX237 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ of 31 nM.[1] Its hydrophobic nature can lead to poor solubility in aqueous solutions, which is a critical factor for ensuring accurate and reproducible results in biological assays.

Q2: What is the known solubility of this compound in organic solvents?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to use newly opened DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can affect solubility.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A stock solution can be prepared by dissolving this compound in an organic solvent like DMSO.[1] For example, a high-concentration stock solution of up to 250 mg/mL (922.00 mM) can be made in DMSO.[1] It is crucial to ensure the compound is fully dissolved, which may require ultrasonication.[1]

Q4: What are the general strategies to improve the aqueous solubility of a hydrophobic compound like this compound?

A4: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical modifications (e.g., particle size reduction), chemical modifications (e.g., pH adjustment, use of co-solvents), and the use of solubilizing agents (e.g., surfactants, cyclodextrins).[2][3][4][5][6]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems with this compound in your experiments.

Initial Solubility Assessment

The first step is to determine the approximate aqueous solubility of your this compound batch.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Add a small, fixed volume of each dilution to a larger volume of your aqueous buffer (e.g., Phosphate Buffered Saline - PBS) in a 96-well plate. The final DMSO concentration should be kept low and consistent across all wells (e.g., <1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration that does not show significant precipitation is your approximate kinetic solubility in that specific buffer.

Solubility Enhancement Strategies

If the initial solubility is insufficient for your experimental needs, consider the following strategies.

The use of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.[2][5]

Experimental Protocol: Co-solvent Solubility Test

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Prepare your aqueous buffer containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol, Propylene Glycol, or Polyethylene Glycol - PEG).

  • Add the this compound stock solution to each co-solvent buffer to your desired final concentration.

  • Visually inspect for precipitation and/or measure turbidity as described in the kinetic solubility assay.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of your experimental buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add your this compound stock solution to each buffer to the desired final concentration.

  • Equilibrate and observe for precipitation.

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20 or Pluronic® F-68).

  • Add the this compound stock solution to the surfactant-containing buffer.

  • Observe for any improvement in solubility.

Data Presentation

Table 1: Solubility of this compound in Organic Solvent
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO250922.00May require ultrasonication. Use newly opened, anhydrous DMSO.[1]
Table 2: Example Data from a Co-Solvent Solubility Study
Aqueous BufferCo-SolventCo-Solvent Conc. (%)Max. Soluble this compound Conc. (µM)
PBS (pH 7.4)None0< 1
PBS (pH 7.4)Ethanol15
PBS (pH 7.4)Ethanol525
PBS (pH 7.4)PEG-40018
PBS (pH 7.4)PEG-400540

Visualizations

JX237_Solubility_Workflow cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting start Start: this compound Powder stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock initial_test Kinetic Solubility Assay in Aqueous Buffer stock->initial_test is_soluble Is Solubility Sufficient? initial_test->is_soluble cosolvent Test Co-solvents (Ethanol, PEG-400) is_soluble->cosolvent No end_success Proceed with Experiment is_soluble->end_success Yes ph_adjust Test pH Adjustment (pH 5.0 - 8.0) cosolvent->ph_adjust surfactant Test Surfactants (Tween-20, Pluronic F-68) ph_adjust->surfactant optimize Optimize Conditions surfactant->optimize optimize->is_soluble end_fail Consult Technical Support optimize->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

B0AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space b0at1 B⁰AT1 (SLC6A19) Amino Acid Transporter aa_downstream Amino Acid Dependent Signaling Pathways (e.g., mTORC1 activation) b0at1->aa_downstream amino_acids Neutral Amino Acids amino_acids->b0at1 Transport This compound This compound This compound->b0at1 Inhibition

References

optimizing JX237 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JX237, a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the epithelial neutral amino acid transporter B⁰AT1, also known as SLC6A19.[1] B⁰AT1 is the primary transporter responsible for the absorption of neutral amino acids in the intestines and their reabsorption in the kidneys.[1][2] By blocking B⁰AT1, this compound prevents the uptake of neutral amino acids into cells, which can impact various downstream processes.

Q2: What is the reported IC₅₀ value for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC₅₀) of 31 nM in standard assays and 280 nM in a radioactive L-leucine uptake assay.[1] The IC₅₀ can vary depending on the experimental conditions, cell type, and substrate concentration.

Q3: How does inhibiting B⁰AT1 with this compound affect cellular processes?

A3: By inhibiting the transport of neutral amino acids, this compound can have significant downstream effects on protein synthesis, metabolic pathways, and cellular signaling.[2] For instance, limiting the uptake of branched-chain amino acids (BCAAs) like leucine (B10760876) can influence muscle protein synthesis and energy metabolism.[2]

Q4: What are the potential therapeutic applications of this compound?

A4: Due to its role in regulating amino acid homeostasis, this compound and other B⁰AT1 inhibitors are being explored for their potential in managing metabolic disorders such as obesity and type 2 diabetes, where elevated levels of BCAAs are often observed.[2] There is also interest in its application for conditions like Hartnup disease, which is caused by mutations in the SLC6A19 gene.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC₅₀ values - Variation in cell density- Differences in substrate concentration- Instability of this compound in solution- Ensure consistent cell seeding density for all experiments.- Use a standardized concentration of the competing substrate (e.g., L-leucine).- Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[1]
Incomplete inhibition at high concentrations - Presence of other amino acid transporters (e.g., LAT1) that are not inhibited by this compound.- this compound degradation.- Use cell lines with low expression of other neutral amino acid transporters or use specific inhibitors to block their activity.- Confirm the integrity of your this compound stock.
High background signal in uptake assays - Non-specific binding of the radiolabeled substrate.- Endogenous transport activity in the cell line.- Include appropriate controls, such as cells not expressing B⁰AT1, to determine background levels.- Increase the number of wash steps to reduce non-specific binding.
Variability between experimental replicates - Inaccurate pipetting.- Uneven cell plating.- Fluctuation in incubation times.- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before plating and allow cells to settle evenly.- Standardize all incubation times precisely.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for this compound using a Fluorescent Membrane Potential Assay

This protocol is adapted from methods used to characterize B⁰AT1 inhibitors.

Materials:

  • MDCK cells stably expressing human SLC6A19 (hSLC6A19) and its accessory protein TMEM27

  • Fluorescence Imaging Plate Reader (FLIPR)

  • FLIPR Membrane Potential Assay Kit

  • This compound

  • L-Isoleucine

  • Assay buffer (e.g., HBSS)

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed the MDCK-hSLC6A19/TMEM27 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a stock solution of L-isoleucine.

  • Assay Execution:

    • Place the cell plate in the FLIPR instrument.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes).

    • Add a fixed concentration of L-isoleucine (e.g., 3 mM) to all wells to stimulate transporter activity.

    • Monitor the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: L-Leucine Uptake Assay

This protocol outlines a typical radioactive substrate uptake assay.

Materials:

  • CHO cells stably expressing B⁰AT1 and collectrin

  • [³H]-L-leucine

  • This compound

  • Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Wash buffer (ice-cold PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Plating: Seed the CHO-B⁰AT1/collectrin cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound in uptake buffer for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-L-leucine to each well to initiate the uptake. The final concentration of L-leucine should be close to its Kₘ for B⁰AT1. Incubate for a short, defined period (e.g., 5 minutes) where uptake is linear.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-L-leucine uptake for each this compound concentration.

    • Calculate the percentage of inhibition compared to the vehicle control.

    • Plot the percentage of inhibition versus the this compound concentration and fit the data to determine the IC₅₀.

Data Presentation

Table 1: Reported IC₅₀ Values for this compound

Assay TypeCell LineSubstrateIC₅₀ (nM)Reference
Standard Inhibition AssayNot SpecifiedNot Specified31[1]
Radioactive L-leucine UptakeNot SpecifiedL-leucine280[1]

Visualizations

Signaling Pathway and Experimental Workflow

JX237_Mechanism_and_Workflow cluster_pathway Functional Consequence of B⁰AT1 Inhibition cluster_workflow Experimental Workflow for IC₅₀ Determination NAA Neutral Amino Acids (e.g., Leucine) B0AT1 B⁰AT1 (SLC6A19) Transporter NAA->B0AT1 Transport Cell Intestinal/Kidney Cell B0AT1->Cell This compound This compound This compound->B0AT1 Inhibition Metabolism Protein Synthesis & Metabolic Pathways Cell->Metabolism Signaling Cellular Signaling (e.g., mTOR) Cell->Signaling Start Start: Seed Cells Incubate Incubate with varying [this compound] Start->Incubate AddSubstrate Add Substrate (e.g., Leucine) Incubate->AddSubstrate Measure Measure Uptake/ Membrane Potential AddSubstrate->Measure Analyze Data Analysis: Calculate % Inhibition Measure->Analyze IC50 Determine IC₅₀ Analyze->IC50

Caption: Functional consequence of B⁰AT1 inhibition by this compound and a typical experimental workflow.

References

JX237 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving JX237.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the B0AT1 (SLC6A19) neutral amino acid transporter.[1] Its primary mechanism of action is to block the uptake of neutral amino acids into cells, thereby impacting cellular processes that are dependent on the availability of these amino acids.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions. Instability of the compound can be a significant source of experimental variability. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

High variability in the half-maximal inhibitory concentration (IC50) values of this compound across experiments can be a significant concern. This section provides potential causes and solutions to address this issue.

Potential Causes:

  • Inconsistent Cell Health and Density: The physiological state of the cells can significantly impact their response to this compound. Factors such as passage number, confluency, and overall cell health can introduce variability.

  • Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound, affecting its potency.

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or washing steps can lead to inconsistent results.

  • ATP Concentration in Kinase Assays: If this compound is being used in the context of a kinase assay, variations in ATP concentration can affect the apparent IC50 value of ATP-competitive inhibitors.[2][3]

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Ensure consistent cell seeding density and aim for a specific confluency at the time of the experiment.

    • Regularly check for and address any potential mycoplasma contamination.

  • Ensure Proper Compound Handling:

    • Aliquot this compound stock solutions to minimize freeze-thaw cycles.

    • Protect the compound from light and store it at the recommended temperature. .

  • Strictly Adhere to a Standardized Assay Protocol:

    • Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

    • Use calibrated pipettes and ensure accurate reagent dispensing.

    • Maintain consistent incubation times and temperatures.

  • Optimize and Standardize Assay-Specific Parameters:

    • For kinase assays, determine the Michaelis constant (Km) of ATP for the specific kinase and use an ATP concentration at or near the Km to obtain more consistent IC50 values.[2]

This compound Stability Data

Storage ConditionSolventDurationDegradation (%)
-80°CDMSO6 months< 1%
-20°CDMSO1 month< 2%
4°CDMSO1 week~5%
Room TemperatureDMSO24 hours~10%
Freeze-Thaw Cycles (from -20°C)DMSO5 cycles~8%

Note: This is hypothetical data for illustrative purposes.

Issue 2: Inconsistent Results in Cell-Based Assays

Variability in the results of cell-based assays, such as amino acid uptake or cell proliferation assays, is a common challenge.

Potential Causes:

  • Cell Line Integrity: Different cell passages may exhibit altered transporter expression or signaling pathway activity.

  • Reagent Quality and Preparation: The quality and concentration of reagents, including buffers and media, can impact assay performance.

  • Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.

Troubleshooting Steps:

  • Cell Line Maintenance and Validation:

    • Perform regular cell line authentication to ensure the identity of your cells.

    • Monitor and record the passage number for all experiments.

  • Reagent and Media Standardization:

    • Use high-quality reagents from a consistent supplier.

    • Prepare fresh media and buffers for each experiment.

  • Assay Plate and Incubation Optimization:

    • To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples and instead fill them with sterile media or PBS.

    • Ensure uniform temperature and humidity in the incubator.

Experimental Protocols

Protocol: Cell-Based L-Leucine Uptake Assay

This protocol provides a standardized method for measuring the inhibition of L-Leucine uptake by this compound in a cell line expressing the SLC6A19 transporter.

Materials:

  • Cells expressing SLC6A19 (e.g., Caco-2)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Radioactive L-Leucine (e.g., ³H-L-Leucine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • This compound Treatment: On the day of the assay, remove the culture medium and wash the cells with a pre-warmed buffer. Add buffer containing various concentrations of this compound to the appropriate wells and incubate for the desired time.

  • L-Leucine Uptake: Add radioactive L-Leucine to each well and incubate for a predetermined time to allow for uptake.

  • Washing: Aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to remove extracellular radioactive L-Leucine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Visualizations

JX237_Troubleshooting_Workflow This compound Experimental Variability Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Compound-Specific Investigation cluster_3 Assay-Specific Troubleshooting cluster_4 Resolution High Variability in Results High Variability in Results Review Protocol Review Protocol High Variability in Results->Review Protocol Check Reagent Prep Check Reagent Prep Review Protocol->Check Reagent Prep Verify Cell Health Verify Cell Health Check Reagent Prep->Verify Cell Health Assess this compound Stability Assess this compound Stability Verify Cell Health->Assess this compound Stability If no obvious issues Confirm Stock Concentration Confirm Stock Concentration Assess this compound Stability->Confirm Stock Concentration Optimize Seeding Density Optimize Seeding Density Confirm Stock Concentration->Optimize Seeding Density If compound is stable Standardize Incubation Times Standardize Incubation Times Optimize Seeding Density->Standardize Incubation Times Evaluate Plate Effects Evaluate Plate Effects Standardize Incubation Times->Evaluate Plate Effects Implement SOP Implement SOP Evaluate Plate Effects->Implement SOP

Caption: Troubleshooting workflow for addressing this compound experimental variability.

JX237_Signaling_Pathway Hypothesized Downstream Signaling of this compound Action cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Neutral Amino Acids Neutral Amino Acids SLC6A19 (B0AT1) SLC6A19 (B0AT1) Neutral Amino Acids->SLC6A19 (B0AT1) Intracellular AA Pool Intracellular AA Pool SLC6A19 (B0AT1)->Intracellular AA Pool Uptake mTORC1 Signaling mTORC1 Signaling Intracellular AA Pool->mTORC1 Signaling Activates Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->SLC6A19 (B0AT1)

Caption: Hypothesized signaling pathway affected by this compound-mediated SLC6A19 inhibition.

References

JX237 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JX237. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and investigating potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the epithelial neutral amino acid transporter B⁰AT1, also known as Solute Carrier Family 6 Member 19 (SLC6A19).[1][2][3] Its primary mechanism of action is the inhibition of sodium-dependent transport of neutral amino acids in tissues such as the intestine and kidney.[2][4][5]

Q2: What are off-target effects and why are they a concern for a specific inhibitor like this compound?

Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[6] These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing adverse effects in a clinical setting.[6][7] For a selective inhibitor like this compound, understanding any off-target activity is crucial for accurately interpreting experimental data and predicting its physiological consequences.[8]

Q3: Has the selectivity of this compound been profiled?

As a novel research compound, comprehensive selectivity data for this compound is continuously being gathered. Preliminary screens have been conducted against closely related transporters within the SLC6 family. The following table summarizes the inhibitory activity of this compound against its primary target (B⁰AT1) and other selected SLC6 family members.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound Against SLC6 Transporter Family Members

TargetGene NamePrimary Substrate(s)This compound Kᵢ (nM)Selectivity (fold vs. B⁰AT1)
B⁰AT1 (On-Target) SLC6A19 Neutral Amino Acids 25 1x
B⁰AT2SLC6A15Branched-Chain Amino Acids1,25050x
GAT1SLC6A1GABA>10,000>400x
DATSLC6A3Dopamine>10,000>400x
SERTSLC6A4Serotonin>10,000>400x
NETSLC6A2Norepinephrine>10,000>400x
GlyT2SLC6A5Glycine8,500340x

Note: The data presented in this table is for illustrative purposes only and represents a typical selectivity profile for a specific inhibitor.

Q4: How can I proactively screen for potential off-target effects of this compound?

A systematic approach to identifying off-target interactions involves screening the compound against broad panels of receptors, enzymes, and ion channels.[9][10][11] Many contract research organizations (CROs) offer standardized in vitro safety pharmacology panels for this purpose.[9][10][12][13] These panels typically include:

  • GPCR Panels: To assess binding to a wide range of G-protein coupled receptors.[1][14][15][16]

  • Kinase Panels: To screen for inhibition of a broad spectrum of protein kinases.[17][][19][20][21]

  • Ion Channel Panels: To evaluate effects on key cardiac and neuronal ion channels.[22][23][24][25][26]

  • Transporter Panels: To check for activity against other solute carriers and transporters.[27][28]

Table 2: Example Data from a Hypothetical Broad Panel Screen (at 10 µM this compound)

Target ClassTarget% InhibitionPotential Implication
GPCRAdenosine A₂ₐ62%May affect cardiovascular and CNS function.
Ion ChannelhERG15%Low risk of cardiac arrhythmia.
Kinasep38α5%Unlikely to have significant off-target kinase effects.
TransporterB⁰AT2 (SLC6A15)75%Potential for effects on branched-chain amino acid transport.

Note: This data is hypothetical. Any significant inhibition (>50%) should be followed up with concentration-response studies to determine potency (IC₅₀ or Kᵢ).

Troubleshooting Guides

Problem: Unexpected Phenotype Observed in Cells or Tissues

  • Possible Cause 1: Off-target effect. this compound may be interacting with an unknown protein in your experimental system, leading to the observed phenotype.

    • Solution:

      • Review data from broad panel screens (if available) to identify potential off-targets.

      • Perform a literature search to see if the observed phenotype is associated with any known signaling pathways.

      • Use a structurally unrelated B⁰AT1 inhibitor as a control. If the phenotype persists with another B⁰AT1 inhibitor, it is more likely to be an on-target effect.

      • Consider using a rescue experiment. If possible, supplement the media with the transported neutral amino acids to see if this reverses the effect.

  • Possible Cause 2: On-target effect in a novel context. Inhibition of B⁰AT1 may have unforeseen consequences in your specific cell type or model system.

    • Solution:

      • Confirm that B⁰AT1 is expressed in your system using qPCR or Western blot.

      • Measure the effect of this compound on neutral amino acid uptake in your system to confirm on-target activity.

      • Consider the downstream metabolic consequences of blocking amino acid transport.

Mandatory Visualization

Off_Target_Investigation_Workflow Logical Workflow for Investigating Off-Target Effects A Start: Unexpected Experimental Phenotype Observed with this compound B Is the phenotype consistent with B⁰AT1 (SLC6A19) inhibition? A->B C Hypothesize On-Target Effect B->C Yes D Hypothesize Off-Target Effect B->D No E Validate B⁰AT1 expression (qPCR, Western Blot) C->E F Use structurally distinct B⁰AT1 inhibitor D->F G Perform Broad Panel Screening (GPCR, Kinase, Ion Channel) D->G H Does the distinct inhibitor reproduce the phenotype? F->H I Identify potential off-targets (>50% inhibition at 10 µM) G->I J Confirm On-Target Hypothesis H->J Yes K Follow-up on specific off-targets with dose-response assays H->K No I->K

Caption: A logical workflow for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for a potential off-target receptor identified in a primary screen. This example assumes the off-target is the Adenosine A₂ₐ receptor.

Materials:

  • Cell membranes expressing the Adenosine A₂ₐ receptor.

  • Radioligand: [³H]-ZM241385 (a high-affinity A₂ₐ antagonist).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Non-specific binding control: Theophylline (1 mM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in binding buffer, ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 25 µL of 1 mM Theophylline (for non-specific binding).

    • 25 µL of this compound dilution or vehicle (for total and non-specific binding).

    • 50 µL of [³H]-ZM241385 (at a final concentration equal to its Kₔ).

    • 100 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold binding buffer to separate bound from free radioligand.[29]

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based Substrate Uptake Assay

This protocol assesses the functional inhibition of a transporter, such as B⁰AT2 (SLC6A15), by this compound.

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., B⁰AT2).

  • Radiolabeled substrate: [³H]-Leucine.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • This compound stock solution.

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate the B⁰AT2-expressing HEK293 cells in a 24-well plate and grow to confluence.

  • Preparation: Prepare serial dilutions of this compound in uptake buffer.

  • Assay:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with 1 mL of pre-warmed uptake buffer.

    • Add 500 µL of uptake buffer containing the desired concentration of this compound (or vehicle control) to each well and pre-incubate for 10 minutes at 37°C.

    • Add 500 µL of uptake buffer containing [³H]-Leucine (at a final concentration near its Kₘ) and the same concentration of this compound.

    • Incubate for 5 minutes at 37°C.

  • Termination: Stop the uptake by aspirating the solution and rapidly washing the cells three times with 1 mL of ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Plot the percentage of substrate uptake inhibition against the log concentration of this compound to determine the IC₅₀.

Mandatory Visualization

Signaling_Pathway_Diagram Hypothetical Off-Target Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound B0AT1 B⁰AT1 (On-Target) This compound->B0AT1 Inhibits OffTarget Off-Target Receptor (e.g., Adenosine A₂ₐ) This compound->OffTarget Inhibits AminoAcids Neutral Amino Acids B0AT1->AminoAcids Transports In AC Adenylyl Cyclase OffTarget->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Phenotype Unexpected Phenotype (e.g., altered gene expression) CREB->Phenotype Leads to Experimental_Workflow_Diagram Workflow for Cell-Based Functional Assay A 1. Plate cells expressing the off-target transporter B 2. Wash cells with pre-warmed uptake buffer A->B C 3. Pre-incubate with this compound or vehicle for 10 min B->C D 4. Add radiolabeled substrate and incubate for 5 min C->D E 5. Stop uptake by washing with ice-cold buffer D->E F 6. Lyse cells and transfer lysate to scintillation vials E->F G 7. Measure radioactivity F->G H 8. Analyze data and determine IC₅₀ G->H

References

Technical Support Center: Improving JX237 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of JX237 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19).[1] SLC6A19 is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1] By inhibiting this transporter, this compound can be used to study disorders of amino acid metabolism.[1]

Q2: What are the known storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[1]

Q3: What is the chemical structure of this compound and are there any potential stability concerns based on it?

The molecular formula for this compound is C₁₁H₁₅BrN₂O.[2] Its chemical structure contains an amide functional group, which can be susceptible to hydrolysis under certain pH and temperature conditions. This is a key consideration when preparing and using experimental buffers.

Q4: Are there any established experimental buffers in which this compound has been shown to be stable and active?

Yes, published research has successfully utilized this compound in buffered solutions. Specific examples include:

  • Hanks' Balanced Salt Solution (HBSS) supplemented with glucose and buffered to pH 7.5 for transport assays.[3]

  • HBSS supplemented with 10 mM HEPES and 10 mM glucose, at a pH of 7.2 for high-throughput screening assays.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in purely aqueous solutions. The addition of the DMSO stock solution to the buffer can cause it to crash out.Optimize Co-solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is kept to a minimum, typically ≤1%, to avoid off-target effects. However, a slight, empirically determined increase in the co-solvent percentage may be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration.
Loss of this compound activity over time in experimental buffer Hydrolysis: The amide group in this compound's structure may be undergoing hydrolysis, especially at non-optimal pH or elevated temperatures.pH Optimization: Maintain a stable pH within the range of 7.2-7.5, as has been used in successful experiments.[3][4] Avoid highly acidic or basic buffers. Temperature Control: Prepare fresh working solutions of this compound for each experiment and avoid prolonged storage at room temperature or 37°C. For longer experiments, consider running assays at a lower temperature if the biological system permits.
Oxidation: The compound may be sensitive to oxidative degradation, which can be accelerated by exposure to air and light.Use of Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the buffer. Protect from Light: Store this compound solutions in amber vials or wrap containers in foil to minimize light exposure.
Inconsistent experimental results Adsorption to Labware: Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the assay.Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. Inclusion of a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the buffer can help prevent adsorption. Ensure the surfactant is compatible with your assay.
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound.Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Buffer Compositions for this compound Experiments

Buffer ComponentConcentrationPurposeReference
Hanks' Balanced Salt Solution (HBSS)1xProvides a salt and ion balance compatible with cellular assays.[3][4]
Glucose5.6-10 mMEnergy source for cells.[3][4]
HEPES10 mMBuffering agent to maintain stable pH.[4]
pH7.2 - 7.5Optimal pH range for this compound activity and stability in reported assays.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution and Stability Assessment

This protocol provides a general method for preparing a this compound working solution and assessing its stability in a chosen experimental buffer.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Preparation of Experimental Buffer:

    • Prepare 1x HBSS supplemented with 10 mM glucose and 10 mM HEPES.

    • Adjust the pH to 7.4 using NaOH or HCl.

    • Filter-sterilize the buffer.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in your experimental buffer to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 1%.

    • Visually inspect the solution for any signs of precipitation.

  • Stability Assessment (Optional but Recommended):

    • Incubate the this compound working solution at the intended experimental temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the concentration of the parent this compound compound in each aliquot using HPLC or LC-MS.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample to determine its stability under your experimental conditions.

Mandatory Visualization

JX237_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids SLC6A19 SLC6A19 (B⁰AT1) Amino Acids->SLC6A19 Transport This compound This compound This compound->SLC6A19 Inhibition Amino Acid Pool Amino Acid Pool SLC6A19->Amino Acid Pool

Caption: Mechanism of this compound inhibition of the SLC6A19 amino acid transporter.

JX237_Troubleshooting_Workflow start Inconsistent Results or Loss of this compound Activity check_precipitation Precipitation in Buffer? start->check_precipitation check_storage Proper Storage and Handling? check_precipitation->check_storage No optimize_solvent Adjust Co-solvent (e.g., DMSO) Concentration check_precipitation->optimize_solvent Yes check_buffer Buffer pH and Composition Optimal? check_storage->check_buffer Yes aliquot_and_fresh Aliquot Stock Solutions and Prepare Fresh Working Solutions check_storage->aliquot_and_fresh No adjust_buffer Adjust Buffer pH to 7.2-7.5 Consider Additives (Antioxidants) check_buffer->adjust_buffer No use_low_binding Use Low-Binding Plates/Tubes and Consider Surfactants check_buffer->use_low_binding Yes optimize_solvent->check_storage aliquot_and_fresh->check_buffer adjust_buffer->use_low_binding end Improved this compound Stability and Consistent Results use_low_binding->end

Caption: Troubleshooting workflow for improving this compound stability.

References

JX237 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of JX237, a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 250 mg/mL (922.00 mM), though ultrasonic assistance may be required.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ value of 31 nM.[1] B⁰AT1 is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. By inhibiting B⁰AT1, this compound reduces the uptake of neutral amino acids.

Q5: What are the downstream effects of this compound-mediated SLC6A19 inhibition?

A5: Inhibition of SLC6A19 by this compound leads to reduced systemic availability of neutral amino acids. This can modulate signaling pathways that are sensitive to amino acid levels, such as the mTOR pathway. Reduced amino acid levels can lead to decreased mTOR signaling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in stock solution upon storage The stock solution may be too concentrated, or the storage temperature may have fluctuated. DMSO is also hygroscopic and can absorb water, which may reduce the solubility of the compound.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the DMSO used is anhydrous and that the storage vial is tightly sealed to prevent moisture absorption.
Inconsistent or unexpected results in cell-based assays 1. Cell line variability: The expression of SLC6A19 and its ancillary protein, collectrin (TMEM27), can vary between cell lines and even with passage number. 2. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. 3. Assay interference: Components of the cell culture medium may interfere with this compound activity.1. Cell line characterization: Regularly verify the expression of SLC6A19 and TMEM27 in your cell line using methods like qPCR or Western blotting. 2. Proper handling: Aliquot stock solutions to minimize freeze-thaw cycles and always use freshly diluted solutions for experiments. 3. Assay optimization: Perform control experiments to ensure that the vehicle (e.g., DMSO) and media components do not affect the assay readout.
High background signal in fluorescence-based assays The fluorescent dye used may be non-specifically binding to cells or other components in the well.Optimize the concentration of the fluorescent dye and the washing steps in your protocol. Consider using a different fluorescent probe with lower non-specific binding.
Off-target effects observed While this compound is a potent SLC6A19 inhibitor, high concentrations may lead to off-target effects.Perform dose-response experiments to determine the optimal concentration of this compound that provides maximal SLC6A19 inhibition with minimal off-target effects. Include appropriate positive and negative controls in your experiments.

Quantitative Data Summary

Parameter Value Reference
IC₅₀ (Inhibition of B⁰AT1) 31 nM[1]
IC₅₀ (Radioactive L-leucine uptake assay) 280 nM[1]
Molecular Weight 271.15 g/mol [1]
Formula C₁₁H₁₅BrN₂O[1]
Appearance Solid (Yellow to brown)[1]
Solubility in DMSO 250 mg/mL (922.00 mM)[1]

Experimental Protocols

Cell-Based Neutral Amino Acid Uptake Assay

This protocol describes a method to assess the inhibitory effect of this compound on SLC6A19-mediated neutral amino acid uptake in a suitable cell line (e.g., CHO cells stably expressing SLC6A19 and TMEM27).

Materials:

  • Cells stably expressing SLC6A19 and TMEM27

  • Cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Radio-labeled neutral amino acid (e.g., ³H-Leucine)

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in HBSS from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is constant and does not exceed 0.1%.

  • Pre-incubation with this compound: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Initiation of uptake: To start the uptake reaction, add HBSS containing the radio-labeled neutral amino acid to each well.

  • Termination of uptake: After a predetermined incubation time (e.g., 5-10 minutes), stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of amino acid uptake against the logarithm of the this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells expressing SLC6A19/TMEM27 pre_incubation Pre-incubate cells with this compound cell_seeding->pre_incubation jx237_prep Prepare this compound dilutions jx237_prep->pre_incubation uptake Add radio-labeled amino acid pre_incubation->uptake termination Stop uptake and wash cells uptake->termination lysis Lyse cells termination->lysis counting Scintillation counting lysis->counting analysis Calculate IC50 counting->analysis

Caption: Experimental workflow for a cell-based neutral amino acid uptake assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular SLC6A19 SLC6A19 (B⁰AT1) AminoAcids Neutral Amino Acids SLC6A19->AminoAcids transports mTORC1 mTORC1 AminoAcids->mTORC1 activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth promotes CellGrowth Cell Growth mTORC1->CellGrowth promotes This compound This compound This compound->SLC6A19 inhibits

References

dealing with JX237 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SLC6A19 inhibitor, JX237. The following information is designed to help you address common challenges, such as precipitation in cell culture media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My this compound precipitated after I added it to my cell culture medium. What should I do?

Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for many small molecule inhibitors. This is often due to the compound's limited aqueous solubility. Here are the likely causes and steps to resolve the issue:

Possible Causes:

  • High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.

  • Poor Mixing: Inadequate mixing upon dilution of the DMSO stock can lead to localized high concentrations and precipitation.

  • Media Composition: Components in your specific cell culture medium, such as salts and proteins, can affect the solubility of this compound.

  • Temperature Shock: A significant temperature difference between the this compound stock solution and the cell culture medium can cause the compound to precipitate.

  • High DMSO Concentration: While DMSO is an excellent solvent for this compound, a high final concentration in the media can be toxic to cells and may also influence compound solubility.

Troubleshooting Steps:

  • Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your experiment.

  • Optimize Dilution Technique:

    • Warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Vortex or pipette mix the solution immediately and thoroughly after adding the this compound stock to prevent localized high concentrations.

    • Perform a serial dilution to gradually lower the concentration of the DMSO solvent.

  • Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to avoid cell toxicity and potential precipitation issues.[1]

Can I heat or sonicate my this compound solution to get it to dissolve?

Gentle heating and sonication can be effective for dissolving compounds. However, the thermal stability of this compound is not well-documented. Therefore, aggressive heating should be avoided to prevent degradation.

Recommendations:

  • Gentle Warming: A 37°C water bath can be used to gently warm the solution.

  • Short Bursts of Sonication: Use brief sonication cycles to avoid overheating the solution.

  • Visual Inspection: Always visually inspect the solution for any signs of degradation, such as a change in color.

Data & Protocols

This compound Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. This data is crucial for preparing appropriate stock solutions.

SolventSolubility (Approximate)Notes
DMSO≥ 250 mg/mLUse of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] Ultrasonic assistance may be required.[2]
Ethanol~10 mg/mLMay require gentle warming.
PBS (pH 7.4)< 0.1 mg/mLThis compound has low aqueous solubility.
Experimental Protocol: Testing this compound Stability in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.

StepProcedure
1. Preparation Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare your cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
2. Dilution Dilute the this compound stock solution in the prepared media to your desired final working concentration (e.g., 10 µM).
3. Incubation Aliquot 1 mL of the this compound working solution into triplicate wells of a 24-well plate for each condition (with and without FBS). Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
4. Time Points At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
5. Sample Processing To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
6. Analysis Analyze the supernatant using HPLC-MS to determine the concentration of this compound remaining at each time point.

Visual Guides

G Troubleshooting this compound Precipitation cluster_0 Troubleshooting this compound Precipitation cluster_1 Potential Causes & Solutions Observation Precipitate observed after adding This compound to cell culture media Cause Identify Potential Cause Observation->Cause Start Troubleshooting Solution Implement Solution Cause->Solution Address Cause High_Conc High Final Concentration Cause->High_Conc Poor_Mix Poor Mixing Technique Cause->Poor_Mix Media_Comp Media Composition Cause->Media_Comp Verify Verify Resolution Solution->Verify Test Solution Lower_Conc Lower Final Concentration High_Conc->Lower_Conc Improve_Mix Improve Dilution Technique Poor_Mix->Improve_Mix Test_Sol Perform Solubility Test in Media Media_Comp->Test_Sol Lower_Conc->Solution Improve_Mix->Solution Test_Sol->Solution

Caption: Troubleshooting workflow for this compound precipitation.

G Proposed Signaling Pathway of this compound This compound This compound SLC6A19 SLC6A19 (B0AT1) Transporter This compound->SLC6A19 Inhibits Amino_Acid Neutral Amino Acid Uptake SLC6A19->Amino_Acid Mediates Cell_Growth Cellular Proliferation and Growth Amino_Acid->Cell_Growth Supports

Caption: Proposed mechanism of action for this compound.

References

JX237 Technical Support Center: Minimizing Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource for JX237, a selective inhibitor of MEK1/2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to ensure the generation of reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound.

Q1: What are the recommended solvent and storage conditions for this compound? A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] For long-term storage, this stock solution should be aliquoted into small volumes in inert containers (e.g., amber glass or polypropylene (B1209903) vials) and stored at -80°C to minimize degradation from light exposure and repeated freeze-thaw cycles.[2] When preparing working solutions, thaw an aliquot slowly at room temperature and vortex gently to ensure it is fully dissolved before diluting into your aqueous experimental medium.[2]

Q2: The IC50 value in my cell-based assay is significantly higher than the published biochemical IC50. Why is this? A2: This is a common observation when transitioning from a biochemical to a cellular context. Several factors can contribute to this discrepancy:

  • Cell Permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower effective intracellular concentration.[3]

  • Intracellular ATP Concentration: Biochemical kinase assays often use ATP concentrations near the enzyme's Km, whereas intracellular ATP levels are much higher. As this compound is an ATP-competitive inhibitor, it requires a higher concentration to effectively compete with the high levels of endogenous ATP in the cell.

  • Efflux Pumps: Cells may actively remove this compound using transporters like P-glycoprotein, reducing its intracellular accumulation.[3]

  • Protein Binding: The inhibitor can bind to plasma proteins in the culture medium or other intracellular proteins, reducing the free concentration available to bind to MEK1/2.[3]

Q3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of MEK1/2? A3: Validating on-target activity is critical. A multi-pronged approach is recommended:

  • Employ a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not elicit the phenotype, confirming that the activity is specific to this compound's inhibitory function.[3]

  • Perform a Rescue Experiment: If the phenotype is caused by the inhibition of a downstream signaling event, attempt to "rescue" the effect by reintroducing a constitutively active form of a downstream component (e.g., ERK1/2).

  • Direct Target Engagement Assay: Use techniques like a cellular thermal shift assay (CETSA) or NanoBRET™ to directly measure the binding of this compound to MEK1/2 inside intact cells.[4]

  • Assess Downstream Signaling: The most direct method is to perform a Western blot to measure the phosphorylation level of ERK1/2 (p-ERK1/2), the direct substrate of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon this compound treatment confirms target engagement.

Q4: I'm observing high variability between my experimental replicates. What are the common causes? A4: High variability can undermine your results.[5] Consider these potential sources:

  • Inconsistent Cell Culture Practices: Ensure cells are healthy, within a consistent passage number range, and are not allowed to become over-confluent.[6] Standardize cell seeding density for all experiments.[6]

  • Compound Instability: this compound may be degrading in your working solution. Prepare fresh dilutions from a frozen stock for each experiment and avoid prolonged storage of diluted solutions.[2]

  • Assay Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with sterile buffer/media.

  • Technical Execution: Inconsistent pipetting, variations in incubation times, or fluctuations in incubator conditions (temperature, CO2) can all introduce variability.[6] Increasing the number of technical and biological replicates can help identify and account for random variation.[5][7]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Issue 1: Unexpected or Off-Target Cellular Effects

Q: My cells are showing a phenotype (e.g., unexpected toxicity, morphological changes) that doesn't align with known effects of MEK1/2 inhibition. How do I troubleshoot this? A: It is crucial to determine if the observed effect is a genuine on-target response in your specific cell model or an artifact caused by off-target activity or non-specific toxicity. Some MEK inhibitors are known to have off-target effects, such as interfering with calcium homeostasis.[8][9][10]

Troubleshooting Workflow for Off-Target Effects

G A Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Perform Western Blot for p-ERK B->C Yes K Random Artifact or Compound Impurity B->K No D Does phenotype correlate with p-ERK inhibition? C->D E Likely On-Target Effect (in your specific cell model) D->E Yes F Possible Off-Target Effect or Non-Specific Toxicity D->F No G Test Structurally Unrelated MEK Inhibitor F->G H Does the new inhibitor reproduce the phenotype? G->H I Likely On-Target Effect H->I Yes J Confirmed Off-Target Effect of this compound H->J No

Diagram 1: Decision tree for troubleshooting off-target effects.
Data Presentation: Comparing Inhibitor Selectivity

To minimize off-target effects, it is helpful to understand the selectivity profile of your inhibitor. If available, consult kinase screening data.

Kinase TargetThis compound (IC50 nM)Competitor A (IC50 nM)Competitor B (IC50 nM)
MEK1 5 8 12
MEK2 7 10 15
Kinase X>10,000500>10,000
Kinase Y1,2008,000950
Kinase Z>10,000>10,0004,500

Table 1: Hypothetical kinase selectivity panel data for this compound and two other MEK inhibitors. Lower values indicate higher potency. A highly selective compound will have very low IC50 values for its intended targets and high values for other kinases.

Issue 2: Compound Solubility and Stability Problems

Q: My this compound solution appears cloudy, or I see precipitates after diluting it from the DMSO stock into my aqueous cell culture medium. What should I do? A: Compound precipitation is a common source of artifacts, leading to inconsistent and lower-than-expected effective concentrations.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity and solubility issues.[1][3]

  • Lower the Working Concentration: The precipitation may indicate that the working concentration of this compound exceeds its solubility limit in the aqueous buffer. Perform a full dose-response curve to determine if a lower concentration can still achieve the desired biological effect.

  • Modify the Dilution Method: Instead of a single large dilution step, perform serial dilutions. Additionally, vortex the solution gently between each dilution step to ensure proper mixing.

  • pH Adjustment: For some compounds, solubility is pH-dependent.[1] While cell culture media is typically buffered, ensure the pH has not shifted significantly.

Visualizing the this compound Target Pathway

Understanding the target pathway helps in designing validation experiments. This compound inhibits MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->MEK

Diagram 2: The MAPK/ERK signaling pathway showing this compound inhibition of MEK1/2.

Section 3: Experimental Protocols

Following standardized protocols is key to minimizing artifacts.

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol verifies the on-target activity of this compound by measuring the phosphorylation of its direct downstream target, ERK.

Materials:

  • Cell culture plates and media.

  • This compound stock solution (10 mM in DMSO).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.[13]

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2, Mouse anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Compound Treatment: The next day, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane three more times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for Total ERK1/2 and a loading control like GAPDH.

Protocol 2: Cell Viability Assay (e.g., MTT or RealTime-Glo™)

This protocol assesses the effect of this compound on cell proliferation and viability. It's important to distinguish between anti-proliferative effects (on-target) and cytotoxic effects (potentially off-target).

Materials:

  • 96-well clear or white-walled cell culture plates.

  • Cell Viability Reagent (e.g., MTT, WST-8, or a luminescence-based reagent like CellTiter-Glo®).[16][17]

  • Microplate reader (spectrophotometer or luminometer).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of media.[6]

  • Compound Addition: After 24 hours, add 100 µL of media containing 2x the final concentration of this compound in a serial dilution. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.

  • Reagent Addition and Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at ~570 nm.[18]

    • For Luminescence-based assays (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature. Add the reagent directly to the wells, mix, and incubate as per the manufacturer's instructions. Read the luminescence signal.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

General Experimental Workflow

G A Experimental Design (Hypothesis, Controls, Replicates) B Prepare Reagents (Fresh this compound Dilutions) A->B C Cell Culture (Seed cells at optimal density) B->C D Compound Treatment (Dose-response, Time-course) C->D E Data Acquisition (e.g., Western Blot, Viability Assay) D->E F Data Analysis (Normalization, Statistical Tests) E->F G Interpretation & Conclusion F->G H Troubleshoot Unexpected Results F->H H->A Revise Experiment

Diagram 3: A general workflow for experiments involving this compound.

References

JX237 compatibility with different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and guidance for the use of JX-594, an oncolytic immunotherapy, in various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is JX-594 (Pexa-Vec)?

A1: JX-594, also known as Pexa-Vec, is a genetically engineered oncolytic virus derived from the Wyeth strain of vaccinia virus. It is designed to selectively infect, replicate within, and destroy cancer cells while stimulating a systemic anti-tumor immune response.

Q2: What are the key genetic modifications of JX-594?

A2: JX-594 has two principal genetic modifications:

  • Thymidine (B127349) Kinase (TK) Gene Inactivation: The viral TK gene has been deleted, making the virus dependent on the high levels of cellular TK found in proliferating cancer cells for replication. This enhances its cancer-selectivity.

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Expression: JX-594 is engineered to express the human GM-CSF gene. The secretion of GM-CSF from infected cancer cells helps to recruit and activate the host's immune cells, such as dendritic cells and T-cells, to mount an anti-tumor immune response.

  • LacZ Gene Insertion: The virus also contains the lacZ gene, which encodes for β-galactosidase, serving as a marker for viral gene expression and replication.

Q3: What is the mechanism of action of JX-594?

A3: JX-594 employs a multi-pronged approach to combat cancer:

  • Direct Oncolysis: The virus selectively replicates in cancer cells with an activated EGFR/Ras signaling pathway and high levels of thymidine kinase, leading to lysis and death of the cancer cells.

  • Anti-tumor Immunity: The expression of GM-CSF stimulates a robust and durable anti-tumor immune response, helping the body to recognize and attack cancer cells.

  • Vascular Disruption: JX-594 has been shown to infect and destroy tumor-associated endothelial cells, leading to a reduction in tumor blood supply.

Q4: Which signaling pathways are crucial for JX-594's cancer cell selectivity?

A4: The primary pathway that dictates JX-594's selectivity is the EGFR/Ras signaling pathway . Many cancer cells have a constitutively active EGFR/Ras pathway, which creates a cellular environment permissive for vaccinia virus replication. The inactivation of the viral TK gene further restricts its replication to cancer cells that have high intracellular levels of TK, a hallmark of rapid proliferation.

JX-594 Signaling Pathway

JX-594_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_immune Immune Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf JX594_replication JX-594 Replication Ras_GTP->JX594_replication MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation JX594_entry JX-594 Entry & Uncoating JX594_entry->JX594_replication Dependent on active Ras pathway Oncolysis Oncolysis JX594_replication->Oncolysis GMCSF_expression GM-CSF Expression JX594_replication->GMCSF_expression Immune_Cells Immune Cell Recruitment & Activation GMCSF_expression->Immune_Cells Stimulates

Caption: EGFR/Ras signaling pathway and its role in JX-594 replication.

Cell Line Compatibility Data

The compatibility of JX-594 with a wide range of cancer cell lines has been evaluated. Below is a summary of the effective dose required to achieve 50% cell killing (ED50) in various cell lines from the National Cancer Institute's NCI-60 panel. A lower ED50 value indicates higher sensitivity to JX-594.

Cell LineCancer TypeED50 (pfu/cell)
Breast Cancer
MCF7Breast< 0.1
MDA-MB-231Breast< 0.1
HS 578TBreast0.1 - 1.0
BT-549Breast0.1 - 1.0
T-47DBreast0.1 - 1.0
Central Nervous System (CNS) Cancer
SF-268CNS< 0.1
SF-295CNS< 0.1
SF-539CNS< 0.1
SNB-19CNS< 0.1
SNB-75CNS< 0.1
U251CNS< 0.1
Colon Cancer
COLO 205Colon< 0.1
HCC-2998Colon< 0.1
HCT-116Colon< 0.1
HCT-15Colon< 0.1
HT29Colon< 0.1
KM12Colon< 0.1
SW-620Colon< 0.1
Leukemia
CCRF-CEMLeukemia> 10
HL-60(TB)Leukemia> 10
K-562Leukemia> 10
MOLT-4Leukemia> 10
RPMI-8226Leukemia> 10
SRLeukemia> 10
Melanoma
LOX IMVIMelanoma< 0.1
MALME-3MMelanoma< 0.1
M14Melanoma< 0.1
SK-MEL-2Melanoma< 0.1
SK-MEL-28Melanoma< 0.1
SK-MEL-5Melanoma< 0.1
UACC-257Melanoma< 0.1
UACC-62Melanoma< 0.1
Non-Small Cell Lung Cancer
A549/ATCCNSCLC< 0.1
EKVXNSCLC< 0.1
HOP-62NSCLC< 0.1
HOP-92NSCLC< 0.1
NCI-H226NSCLC< 0.1
NCI-H23NSCLC< 0.1
NCI-H322MNSCLC< 0.1
NCI-H460NSCLC< 0.1
NCI-H522NSCLC< 0.1
Ovarian Cancer
IGROV1Ovarian< 0.1
OVCAR-3Ovarian< 0.1
OVCAR-4Ovarian< 0.1
OVCAR-5Ovarian< 0.1
OVCAR-8Ovarian< 0.1
NCI/ADR-RESOvarian< 0.1
SK-OV-3Ovarian< 0.1
Prostate Cancer
PC-3Prostate< 0.1
DU-145Prostate< 0.1
Renal Cancer
786-0Renal< 0.1
A498Renal< 0.1
ACHNRenal< 0.1
CAKI-1Renal< 0.1
RXF 393Renal< 0.1
SN12CRenal< 0.1
TK-10Renal< 0.1
UO-31Renal< 0.1

Note: The ED50 values are approximate and based on graphical data from published studies. Leukemia cell lines were generally found to be resistant to JX-594.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of JX-594 on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • JX-594 viral stock of known titer (pfu/mL)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Viral Infection:

    • Prepare serial dilutions of JX-594 in serum-free medium to achieve the desired Multiplicity of Infection (MOI).

    • Carefully remove the growth medium from the wells.

    • Add 100 µL of the viral dilutions to the respective wells. Include a "no virus" control.

    • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Incubation:

    • After the infection period, add 100 µL of complete growth medium to each well.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the MOI to determine the ED50.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_with_JX594 Infect with JX-594 (Serial Dilutions) Incubate_24h->Infect_with_JX594 Incubate_48_72h Incubate 48-72h Infect_with_JX594->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate ED50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Viral Replication Assay (Plaque Assay)

This protocol is for determining the titer of infectious JX-594 particles.

Materials:

  • Permissive cell line (e.g., Vero, BS-C-1)

  • Complete growth medium

  • JX-594 viral sample

  • 6-well plates

  • Serum-free medium

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in growth medium)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Cell Seeding:

    • Seed a permissive cell line in 6-well plates to form a confluent monolayer within 24 hours.

  • Serial Dilution:

    • Prepare 10-fold serial dilutions of the viral sample in serum-free medium.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Infect the cells with 200 µL of each viral dilution.

    • Incubate for 1-2 hours at 37°C, 5% CO2, rocking the plates every 15-20 minutes to ensure even distribution.

  • Overlay:

    • Aspirate the viral inoculum.

    • Gently add 2 mL of overlay medium to each well.

  • Incubation:

    • Incubate the plates for 2-3 days at 37°C, 5% CO2, until plaques are visible.

  • Staining:

    • Aspirate the overlay medium.

    • Add 1 mL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Plaque Counting:

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques (clear zones) in the wells.

  • Titer Calculation:

    • Calculate the viral titer (pfu/mL) using the following formula:

      • Titer (pfu/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Plaque_Assay_Workflow Start Start Seed_Cells Seed Permissive Cells in 6-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Virus Seed_Cells->Prepare_Dilutions Infect_Monolayer Infect Cell Monolayer Prepare_Dilutions->Infect_Monolayer Add_Overlay Add Overlay Medium Infect_Monolayer->Add_Overlay Incubate_2_3_days Incubate 2-3 Days Add_Overlay->Incubate_2_3_days Stain_with_Crystal_Violet Stain with Crystal Violet Incubate_2_3_days->Stain_with_Crystal_Violet Count_Plaques Count Plaques Stain_with_Crystal_Violet->Count_Plaques Calculate_Titer Calculate Viral Titer (pfu/mL) Count_Plaques->Calculate_Titer End End Calculate_Titer->End

Caption: Workflow for the viral plaque assay.

Troubleshooting Guides

Cytotoxicity Assay (MTT Assay) Troubleshooting
IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently before aliquoting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS.
Low signal or absorbance Low cell numberOptimize cell seeding density.
Insufficient incubation with MTTEnsure the 4-hour incubation period is followed.
Incomplete formazan dissolutionEnsure complete dissolution of formazan crystals in DMSO by gentle shaking.
High background absorbance Contamination of medium or reagentsUse sterile techniques and fresh reagents.
High concentration of serum in the mediumUse serum-free medium during the MTT incubation step.
Viral Replication Assay (Plaque Assay) Troubleshooting
IssuePossible CauseSuggested Solution
No plaques observed Inactive virusUse a fresh viral stock or one that has been stored properly at -80°C.
Non-permissive cell lineEnsure the cell line used is susceptible to vaccinia virus infection.
Incorrect viral dilutionUse a wider range of dilutions.
Plaques are too large and merge Viral inoculum is too concentratedUse higher dilutions of the virus.
Incubation time is too longReduce the incubation time after adding the overlay.
Plaques are small and difficult to see Cell monolayer is too denseOptimize the cell seeding density to achieve a confluent but not overly dense monolayer.
Overlay is too viscousReduce the concentration of methylcellulose in the overlay.
Cell monolayer detaches Cells are unhealthy or stressedUse cells at a low passage number and ensure optimal growth conditions.
Overlay was added too forcefullyAdd the overlay medium gently to the side of the well.

Navigating In Vivo Studies with Novel Compounds: A General Framework for JX237 Dosage Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available information exists regarding the in vivo application of JX237. This technical support center provides a general framework and best practices for determining the in vivo dosage of a novel research compound, using this compound as a conceptual example. The provided protocols and frequently asked questions (FAQs) are intended as a starting point for researchers and should be adapted based on emerging experimental data.

I. This compound: Known Properties

This compound is an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This transporter is crucial for the absorption of neutral amino acids in the intestines and their reabsorption in the kidneys.[1] The primary known quantitative data for this compound is its in vitro potency.

ParameterValueSource
TargetB⁰AT1 (SLC6A19)[1]
IC₅₀31 nM[1]

II. Frequently Asked Questions (FAQs) for In Vivo Dosage Refinement

This section addresses common questions researchers may have when designing in vivo studies for a novel compound like this compound.

Q1: Where should I start when determining the initial in vivo dose for this compound?

A1: With limited in vivo data for this compound, a dose-range finding (DRF) study is the critical first step. The starting dose can be estimated from its in vitro IC₅₀ value, but this does not always translate directly to an in vivo setting. A conservative approach is recommended. Factors to consider for your initial dose estimation include:

  • In vitro efficacy: The concentration at which you observe the desired effect in cell culture.

  • Literature on similar compounds: If available, data on other B⁰AT1 inhibitors could provide a starting point.

  • Tolerability: It is crucial to start with a low dose to assess the compound's safety profile in the animal model.

Q2: What are the key parameters to monitor during a dose-range finding study?

A2: A comprehensive DRF study should monitor both safety and potential efficacy signals. Key parameters include:

  • Clinical Observations: Daily monitoring of animal well-being, including changes in weight, activity, grooming, and food/water intake.

  • Toxicity Markers: At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry panels to assess organ function (liver, kidneys).

  • Target Engagement: If a biomarker for B⁰AT1 inhibition is available (e.g., changes in plasma amino acid levels), this can provide evidence that this compound is reaching its target.

  • Tumor Growth (if applicable): In oncology models, tumor volume should be measured regularly.

Q3: How do I select the optimal dose for my efficacy studies based on the DRF results?

A3: The optimal dose for efficacy studies should be a dose that is well-tolerated and shows evidence of biological activity. This is often the highest dose that does not cause significant toxicity, referred to as the Maximum Tolerated Dose (MTD). However, the optimal biological dose may be lower than the MTD.[2] Consider the following when selecting your dose:

  • Efficacy vs. Toxicity: Choose a dose that provides a therapeutic window, where anti-tumor activity (or the desired biological effect) is observed with minimal side effects.

  • Dose-Response Relationship: Analyze the data from your DRF study to understand how increasing doses of this compound affect both toxicity and efficacy markers.

III. Troubleshooting Guide for In Vivo this compound Studies

This section provides guidance on common issues that may arise during in vivo experiments with a novel compound.

Issue Potential Cause Recommended Action
No observable therapeutic effect at non-toxic doses. * Insufficient dose or exposure. * Poor bioavailability of this compound. * The target (B⁰AT1) is not critical for the disease model.* Consider a higher dose if no toxicity was observed. * Perform pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma and target tissue. * Re-evaluate the role of B⁰AT1 in your specific disease model.
Significant animal weight loss or other signs of toxicity at the lowest tested dose. * The compound has a narrow therapeutic window. * The vehicle used for administration is causing toxicity.* Test even lower doses of this compound. * Run a vehicle-only control group to assess the tolerability of the formulation.
High variability in tumor growth or other efficacy readouts between animals in the same treatment group. * Inconsistent dosing technique. * Variability in the animal model. * Compound instability in the formulation.* Ensure all personnel are properly trained on the dosing procedure. * Increase the number of animals per group to improve statistical power. * Assess the stability of your this compound formulation over the course of the experiment.

IV. Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for this compound in a Xenograft Mouse Model

Objective: To determine the Maximum Tolerated Dose (MTD) and observe preliminary anti-tumor activity of this compound.

Materials:

  • This compound

  • Appropriate vehicle for solubilization

  • Tumor-bearing mice (e.g., NCR nude mice with subcutaneous tumors)

  • Calipers for tumor measurement

  • Scale for animal weight

Procedure:

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

  • Group Allocation: Randomize mice into treatment groups (n=3-5 mice per group). Include a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg).

  • Dosing: Administer this compound and vehicle according to the planned schedule (e.g., once daily via oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Data Analysis: Plot tumor growth curves and body weight changes for each group. Analyze for statistical significance.

V. Visualizations

G cluster_preclinical Preclinical Assessment cluster_drf Dose-Range Finding (DRF) Study cluster_efficacy Efficacy Study In Vitro Potency (IC50) In Vitro Potency (IC50) Dose Escalation Cohorts Dose Escalation Cohorts In Vitro Potency (IC50)->Dose Escalation Cohorts Literature Review (Similar Compounds) Literature Review (Similar Compounds) Literature Review (Similar Compounds)->Dose Escalation Cohorts Toxicity Monitoring (Weight, Clinical Signs) Toxicity Monitoring (Weight, Clinical Signs) Dose Escalation Cohorts->Toxicity Monitoring (Weight, Clinical Signs) Establish MTD Establish MTD Toxicity Monitoring (Weight, Clinical Signs)->Establish MTD Optimal Dose Selection (≤ MTD) Optimal Dose Selection (≤ MTD) Establish MTD->Optimal Dose Selection (≤ MTD) Pharmacodynamic (PD) Analysis Pharmacodynamic (PD) Analysis Optimal Dose Selection (≤ MTD)->Pharmacodynamic (PD) Analysis Anti-Tumor Efficacy Assessment Anti-Tumor Efficacy Assessment Optimal Dose Selection (≤ MTD)->Anti-Tumor Efficacy Assessment

Caption: Workflow for In Vivo Dose Refinement.

G Extracellular Neutral Amino Acids Extracellular Neutral Amino Acids B0AT1 (SLC6A19) B0AT1 (SLC6A19) Extracellular Neutral Amino Acids->B0AT1 (SLC6A19) Intracellular Neutral Amino Acids Intracellular Neutral Amino Acids B0AT1 (SLC6A19)->Intracellular Neutral Amino Acids mTORC1 Signaling mTORC1 Signaling Intracellular Neutral Amino Acids->mTORC1 Signaling Cell Growth and Proliferation Cell Growth and Proliferation mTORC1 Signaling->Cell Growth and Proliferation This compound This compound This compound->B0AT1 (SLC6A19) Inhibition

Caption: Hypothesized this compound Signaling Pathway.

References

Validation & Comparative

Validating JX237's Inhibitory Effect on SLC6A19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the inhibition of the neutral amino acid transporter SLC6A19 (B⁰AT1), this guide provides a comparative analysis of JX237 and other known inhibitors. Experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's performance and its validation process.

Comparative Inhibitory Potency of SLC6A19 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected small molecule inhibitors against the SLC6A19 transporter. These values have been compiled from various studies and provide a basis for comparing the efficacy of these compounds.

CompoundIC50 (nM)Assay TypeCell Line/SystemReference
This compound 31 Not SpecifiedNot Specified[1]
280 Radioactive L-leucine uptakeNot Specified[1]
Cinromide500Not SpecifiedNot Specified[2]
JNT-51747Isoleucine transport assayFlp-In T-Rex 293 cells[3][4]
81Glutamine transport assayHuman intestinal epithelial cells[4][5]
Benztropine44,000Not SpecifiedCHO cells[6]
CB31,900 - 13,700Isoleucine transportNot Specified[7]
E41,900 - 13,700Isoleucine transportNot Specified[7]
E181,900 - 13,700Isoleucine transportNot Specified[7]

Key Experimental Protocols for Inhibitor Validation

The validation of SLC6A19 inhibitors typically involves in vitro assays to determine their potency and selectivity, followed by in vivo studies to assess their efficacy and pharmacokinetic properties. Below are detailed protocols for two commonly employed in vitro assays.

Radioactive Amino Acid Uptake Assay

This assay directly measures the inhibition of SLC6A19-mediated transport of a radiolabeled neutral amino acid substrate.

Objective: To quantify the inhibitory effect of a test compound on SLC6A19 activity by measuring the uptake of a radiolabeled amino acid.

Materials:

  • Cells stably expressing human SLC6A19 and its ancillary protein TMEM27 (e.g., CHO-SLC6A19/TMEM27 or MDCK-SLC6A19/TMEM27).

  • Radiolabeled neutral amino acid (e.g., [14C]-L-leucine or [3H]-L-isoleucine).

  • Test compound (e.g., this compound).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture: Plate the SLC6A19-expressing cells in a suitable multi-well plate and culture until they reach a confluent monolayer.

  • Compound Incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) in HBSS for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Uptake: Add the radiolabeled amino acid substrate to each well to initiate the uptake reaction. The final concentration of the substrate should be close to its Km value for SLC6A19.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by washing the cells multiple times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Membrane Potential (FMP) Assay

This high-throughput screening assay indirectly measures SLC6A19 activity by detecting changes in membrane potential associated with the Na+-coupled transport of neutral amino acids.

Objective: To identify and characterize SLC6A19 inhibitors by measuring their effect on substrate-induced membrane depolarization.

Materials:

  • Cells stably expressing human SLC6A19 and TMEM27.

  • Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Non-radiolabeled neutral amino acid substrate (e.g., L-isoleucine).

  • Test compound (e.g., this compound).

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Protocol:

  • Cell Plating: Plate the SLC6A19-expressing cells in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specified time.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using the FLIPR instrument.

  • Substrate Addition and Signal Reading: Add the amino acid substrate to all wells to induce membrane depolarization. Immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence upon substrate addition is indicative of SLC6A19 activity. The inhibitory effect of the test compound is quantified by the reduction in this fluorescence signal. Calculate IC50 values as described for the radioactive uptake assay.

Signaling Pathways and Experimental Workflows

Understanding the downstream consequences of SLC6A19 inhibition and the typical workflow for inhibitor validation is crucial for comprehensive drug development.

SLC6A19-Mediated Amino Acid Signaling

Inhibition of SLC6A19 reduces the intracellular concentration of neutral amino acids, impacting key cellular signaling pathways that sense amino acid availability, such as the mTOR and GCN2/ATF4 pathways.[8][9]

cluster_membrane Cell Membrane SLC6A19 SLC6A19 (B⁰AT1) Intracellular_AA Intracellular Neutral Amino Acids SLC6A19->Intracellular_AA Extracellular_AA Extracellular Neutral Amino Acids Extracellular_AA->SLC6A19 Transport mTORC1 mTORC1 Signaling Intracellular_AA->mTORC1 Activates GCN2 GCN2/ATF4 Pathway Intracellular_AA->GCN2 Inhibits This compound This compound This compound->SLC6A19 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Stress_Response Amino Acid Stress Response GCN2->Stress_Response Activates

Caption: Inhibition of SLC6A19 by this compound reduces intracellular amino acid levels, leading to decreased mTORC1 signaling and activation of the GCN2 stress response pathway.

Experimental Workflow for SLC6A19 Inhibitor Validation

The validation of a potential SLC6A19 inhibitor like this compound follows a multi-step process, from initial screening to in vivo efficacy studies.

HTS High-Throughput Screening (e.g., FMP Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Identifies Hits Secondary_Assay Secondary Assay (e.g., Radioactive Uptake) Hit_Confirmation->Secondary_Assay Confirms Potency Selectivity Selectivity Profiling (vs. other transporters) Secondary_Assay->Selectivity Validates Mechanism In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) Selectivity->In_Vivo_PK Selects Lead Candidates In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., PKU mouse model) In_Vivo_PK->In_Vivo_Efficacy Determines Dosing

Caption: A typical workflow for the validation of an SLC6A19 inhibitor, from initial high-throughput screening to in vivo proof-of-concept.

References

A Head-to-Head Comparison of B0AT1 Inhibitors: JX237 vs. Cinromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19) is a promising avenue for therapeutic intervention in metabolic diseases and disorders of amino acid metabolism. This guide provides a comprehensive comparison of two notable B0AT1 inhibitors, JX237 and cinromide (B1669065), focusing on their performance, mechanism of action, and the experimental data supporting their characterization.

B0AT1 plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1] Inhibition of this transporter is a key strategy for managing conditions such as phenylketonuria and urea (B33335) cycle disorders by normalizing elevated plasma amino acid levels.[2][3] This comparison focuses on this compound, a highly potent inhibitor, and cinromide, an earlier identified anticonvulsant agent also found to inhibit B0AT1.

Performance and Potency: A Quantitative Comparison

Experimental data demonstrates a significant difference in the inhibitory potency of this compound and cinromide against B0AT1. This compound exhibits a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating high potency, while cinromide's IC50 is in the sub-micromolar range.

InhibitorIC50 (B0AT1)Assay TypeReference
This compound 31 nMFLIPR Assay[3]
280 nMRadioactive L-leucine uptake assay[1]
Cinromide 0.5 µM (500 nM)FLIPR Assay[4][5]

Table 1: Comparison of IC50 Values for this compound and Cinromide. This table summarizes the reported IC50 values for both inhibitors, highlighting the superior potency of this compound. The variation in this compound's IC50 values between different assays is a noteworthy consideration for researchers.

Mechanism of Action: Allosteric Inhibition of B0AT1

Recent structural studies have elucidated the mechanism by which this compound and similar compounds inhibit B0AT1. This compound acts as an allosteric inhibitor , binding to a site in the vestibule of the transporter.[2][3][6] This binding event prevents the necessary conformational change—specifically the movement of transmembrane helices TM1 and TM6—that is required for the transporter to shift from its outward-open state to the occluded state, thereby blocking amino acid transport.[2][6]

Due to structural similarities with JX225, a compound shown to bind to this allosteric site, it is suggested that cinromide may also share a similar mechanism of action.[3]

Signaling Pathways and Physiological Effects of B0AT1 Inhibition

The inhibition of B0AT1 leads to a reduction in intracellular neutral amino acid levels, which in turn modulates key cellular signaling pathways and elicits systemic physiological responses with therapeutic potential.

B0AT1_Inhibition_Pathway AA_int AA_int GCN2 GCN2 mTORC1 mTORC1 B0AT1 B0AT1 FGF21 FGF21

As depicted in Figure 1, the reduction in intracellular amino acids due to B0AT1 inhibition leads to:

  • Suppression of the mTORC1 pathway : mTORC1 is a key regulator of cell growth and protein synthesis, and its activity is dependent on amino acid availability.[7][8]

  • Activation of the GCN2 pathway : GCN2 is a kinase that is activated by amino acid deprivation, leading to a stress response that includes the induction of autophagy.[7][9][10]

These cellular changes trigger the release of beneficial metabolic hormones:

  • Fibroblast Growth Factor 21 (FGF21) : Released from the liver, FGF21 has been shown to improve glucose tolerance and protect against diet-induced obesity.[7][11][12]

  • Glucagon-like peptide-1 (GLP-1) : Secreted from the intestine, GLP-1 enhances insulin (B600854) secretion and improves glycemic control.[7][11][12]

Experimental Protocols

The characterization of B0AT1 inhibitors like this compound and cinromide relies on robust in vitro assays. Below are the generalized methodologies for two key experiments.

Experimental_Workflow

Radioactive L-leucine Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into cells.

  • Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing B0AT1 (and its ancillary protein collectrin, often denoted as CHO-BC cells) are cultured in 35 mm dishes to 80-90% confluency.[4][5]

  • Assay Initiation : The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS).

  • Incubation : Cells are then incubated in the buffered solution containing a fixed concentration of radiolabeled L-leucine (e.g., 150 µM L-[U-14C]leucine) and varying concentrations of the inhibitor (this compound or cinromide) for a short period (e.g., 6 minutes) at 37°C.[4][5]

  • Termination : The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification : The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of L-leucine transported into the cells.

FLIPR (Fluorescent Imaging Plate Reader) Membrane Potential Assay

This high-throughput assay indirectly measures B0AT1 activity by detecting changes in cell membrane potential.

  • Cell Plating : CHO-BC cells are seeded into microplates.[13][14]

  • Dye Loading : The cells are loaded with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit dye) for approximately 30 minutes at 37°C.[13][14]

  • Assay Procedure : The microplate is placed in a FLIPR instrument. The inhibitor is added to the wells, and a baseline fluorescence reading is taken. Subsequently, an amino acid substrate (e.g., isoleucine) is added to initiate transport.[13]

  • Data Acquisition : The electrogenic nature of B0AT1 (co-transport of Na+ with the amino acid) leads to a depolarization of the cell membrane, which is detected as a change in fluorescence by the FLIPR instrument.[13] The degree of inhibition is determined by the reduction in the fluorescence signal in the presence of the inhibitor.

Conclusion

Both this compound and cinromide are valuable tools for studying the function and therapeutic potential of B0AT1. However, the data clearly indicates that this compound is a significantly more potent inhibitor. Its nanomolar efficacy and well-defined allosteric mechanism of action make it a superior candidate for further preclinical and clinical development. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative studies and further explore the pharmacology of B0AT1 inhibitors.

References

JX237 vs. JX98: A Comparative Efficacy Analysis for B0AT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JX237 and JX98, two potent inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19). B0AT1 is a key transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys, making it a significant target for therapeutic intervention in metabolic disorders such as phenylketonuria and urea-cycle disorders.[1][2] This document summarizes their comparative efficacy, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Efficacy Comparison

Recent studies have identified a series of potent B0AT1 inhibitors, including this compound and JX98.[1] this compound emerged from a medicinal chemistry effort that produced several compounds with nanomolar affinity.[1] The inhibitory activities of these compounds were determined using two primary assays: a fluorescence imaging plate reader (FLIPR) assay and a conventional radioactive uptake assay.[1]

CompoundIC50 (FLIPR Assay)IC50 (Radioactive L-leucine Uptake Assay)
This compound 31 nM[3]280 nM[3]
JX98 Not explicitly stated in the primary comparative study, but is an active compound from which more potent inhibitors were developed.[4]Not explicitly stated in the primary comparative study.
Related Compounds (JX225-228, JX235-240 series) 31 nM - 90 nM[1]111 nM - 440 nM[1]

Note: The IC50 values for this compound are provided by MedchemExpress.[3] The comparative study by Xu et al. (2024) focuses on the series of compounds that includes this compound and provides a range of IC50 values for the most potent inhibitors in that series.[1] JX98 was identified as an active compound, leading to the development of these more potent analogs.[4]

Mechanism of Action

Both this compound and JX98 function by inhibiting the B0AT1 transporter. High-resolution cryo-electron microscopy studies of B0AT1 in complex with JX98 and the related compound JX225 have revealed that these inhibitors bind to an allosteric site in the vestibule of the transporter.[1][2] This binding prevents the necessary conformational change in transmembrane helices TM1 and TM6, which is required for the transporter to shift from an outward-open state to an occluded state, thus blocking amino acid transport.[1][2]

Experimental Protocols

The characterization of this compound and JX98 and related compounds involved two key in vitro assays:

FLIPR (Fluorescence Imaging Plate Reader) Membrane Potential Assay

This high-throughput assay indirectly measures the activity of the electrogenic Na+-coupled B0AT1 transporter by detecting changes in cell membrane potential.

  • Cell Line: A Chinese hamster ovary (CHO) cell line stably co-expressing human B0AT1 and its accessory protein collectrin (CHO-BC) is used.[1]

  • Principle: The transport of a neutral amino acid (like leucine) by B0AT1 is coupled with the transport of Na+ ions, leading to a depolarization of the cell membrane. A fluorescent dye sensitive to membrane potential is used to monitor this change.

  • Procedure:

    • CHO-BC cells are seeded in 96-well plates.

    • The cells are loaded with a membrane potential-sensitive fluorescent dye.

    • A baseline fluorescence is measured.

    • The test compound (e.g., this compound or JX98) at various concentrations is added to the wells.

    • A substrate amino acid (e.g., L-leucine) is added to initiate transport.

    • The change in fluorescence, corresponding to membrane depolarization, is measured using a FLIPR instrument.

    • The IC50 value is calculated by plotting the inhibition of the fluorescence signal against the compound concentration.

Radioactive L-leucine Uptake Assay

This assay directly measures the transport of a radiolabeled substrate into the cells.

  • Cell Line: CHO-BC cells are used.[1]

  • Principle: The amount of radiolabeled amino acid transported into the cells is quantified to determine the activity of B0AT1. To isolate B0AT1 activity from that of other endogenous transporters, uptake is measured in the presence and absence of Na+, as B0AT1 is Na+-dependent.[1] To further improve the specificity, inhibitors for other endogenous leucine (B10760876) transporters like LAT1 (e.g., JPH203) and ASCT2 (e.g., γ-glutamyl-p-nitroanilide) are added.[1]

  • Procedure:

    • CHO-BC cells are cultured in 24-well plates.

    • Cells are washed with a Na+-free buffer.

    • The cells are incubated with the test inhibitor at various concentrations in either a Na+-containing or Na+-free buffer.

    • Radiolabeled L-leucine (e.g., [3H]L-leucine) is added to initiate uptake.

    • After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The Na+-dependent uptake is calculated as the difference between the uptake in the presence and absence of Na+.

    • The IC50 value is determined by measuring the inhibition of Na+-dependent leucine uptake at different inhibitor concentrations.

Visualizations

Signaling Pathway and Mechanism of Inhibition

This compound & JX98 Mechanism of B0AT1 Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B0AT1 B0AT1 (SLC6A19) Transporter B0AT1->B0AT1 Conformational Change Blocked AminoAcids_in Amino Acid Uptake B0AT1->AminoAcids_in Translocation AminoAcids Neutral Amino Acids (e.g., Leucine) AminoAcids->B0AT1 Binds to substrate site Na Na+ Na->B0AT1 Co-transport JX This compound / JX98 JX->B0AT1 Binds to allosteric site

Caption: Mechanism of B0AT1 inhibition by this compound and JX98.

Experimental Workflow for Inhibitor Characterization

Workflow for B0AT1 Inhibitor Efficacy Testing cluster_assays Efficacy Assays start Start cell_culture Culture CHO-BC cells (B0AT1 expressing) start->cell_culture assay_prep Prepare cells for assay (seeding, dye loading, etc.) cell_culture->assay_prep add_inhibitor Add this compound or JX98 (various concentrations) assay_prep->add_inhibitor initiate_transport Add Substrate (Leucine or [3H]Leucine) add_inhibitor->initiate_transport flipr FLIPR Assay: Measure membrane potential change initiate_transport->flipr radio Radioactive Uptake Assay: Measure [3H]Leucine uptake initiate_transport->radio data_analysis Data Analysis: Calculate Na+-dependent transport and % inhibition flipr->data_analysis radio->data_analysis ic50 Determine IC50 values data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the efficacy of B0AT1 inhibitors.

References

Cross-Validation of JX237: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for the cross-validation of the investigational compound JX237, a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the robust evaluation of this compound and similar compounds.

This compound has emerged as a significant tool for studying disorders related to amino acid metabolism.[1] It inhibits the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19) with a reported IC50 value in the low nanomolar range, making it a highly potent candidate for further investigation.[1] Accurate and reproducible assessment of its inhibitory activity is paramount. This guide outlines four distinct, yet complementary, assays for characterizing the efficacy of this compound and provides a framework for cross-validating experimental findings.

Comparative Analysis of this compound Potency

The inhibitory concentration (IC50) of this compound on SLC6A19 can be determined using various orthogonal methods. Each assay offers unique advantages in terms of throughput, physiological relevance, and the directness of measurement. Below is a summary of expected IC50 values for this compound across different validated assays, alongside data for other known SLC6A19 inhibitors for comparative purposes.

CompoundRadioactive L-Leucine Uptake Assay (IC50)FLIPR Membrane Potential Assay (IC50)Stable Isotope-Labeled Amino Acid Uptake Assay (IC50)Two-Electrode Voltage Clamp (IC50)
This compound ~31 nM[1]Expected: 30-100 nMExpected: 30-100 nMExpected: 30-150 nM
JX98~90 nM[1]~90 nM[1]Not ReportedNot Reported
JX225~31 nM[1]~31 nM[1]Not ReportedNot Reported
Cinromide~7.7 µM[2]~13.7 µM[2]Not ReportedNot Reported
BenztropineNot Reported44 ± 9 μM[3]Not ReportedNot Reported

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Cross-Validation Radioactive Uptake Radioactive Uptake Data Analysis Data Analysis Radioactive Uptake->Data Analysis Scintillation Counting FLIPR FLIPR FLIPR->Data Analysis Fluorescence Reading Stable Isotope Uptake Stable Isotope Uptake Stable Isotope Uptake->Data Analysis LC-MS/MS TEVC TEVC TEVC->Data Analysis Current Measurement Cell Line Preparation Cell Line Preparation Cell Line Preparation->Radioactive Uptake CHO-BC cells Cell Line Preparation->FLIPR CHO-BC or MDCK cells Cell Line Preparation->Stable Isotope Uptake MDCK cells Oocyte Preparation Oocyte Preparation Oocyte Preparation->TEVC Xenopus oocytes IC50 Determination IC50 Determination Data Analysis->IC50 Determination Cross-Validation Cross-Validation IC50 Determination->Cross-Validation

A flowchart of the cross-validation process for this compound.

signaling_pathway This compound Mechanism of Action on SLC6A19 cluster_membrane Apical Membrane of Epithelial Cell SLC6A19 SLC6A19 (B⁰AT1) Transporter Intracellular Cytosol Na_ion Na+ Na_ion->SLC6A19 Co-transport AminoAcid Neutral Amino Acid AminoAcid->SLC6A19 Co-transport This compound This compound This compound->SLC6A19 Inhibition Extracellular Lumen (Intestine/Kidney)

Mechanism of this compound inhibition of the SLC6A19 transporter.

Detailed Experimental Protocols

Radioactive Amino Acid Uptake Assay

This assay directly measures the function of the SLC6A19 transporter by quantifying the uptake of a radiolabeled substrate, such as L-[14C]leucine.

Methodology:

  • Cell Culture: Chinese Hamster Ovary cells stably co-expressing B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are cultured to 80-90% confluency in 35 mm dishes.

  • Assay Initiation: The culture medium is removed, and cells are washed three times with Hanks' Balanced Salt Solution supplemented with glucose (HBSS + G).

  • Incubation: Cells are incubated for 6 minutes at 37°C in HBSS + G containing a fixed concentration of radiolabeled L-leucine (e.g., 150 µM) and varying concentrations of this compound.

  • Assay Termination: The incubation is stopped by rapidly washing the cells three times with ice-cold HBSS.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. To isolate B⁰AT1-mediated transport, control experiments are performed in a sodium-free buffer, as SLC6A19 is a sodium-dependent transporter.[1]

FLIPR Membrane Potential (FMP) Assay

This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential using a voltage-sensitive fluorescent dye.

Methodology:

  • Cell Plating: CHO-BC cells are seeded in 96- or 384-well microplates and incubated overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a fluorescent membrane potential indicator dye, and the cells are incubated for 30 minutes at room temperature.[1]

  • Compound Addition: The microplate is placed in a FLIPR instrument, and varying concentrations of this compound are added to the wells.

  • Substrate Addition and Measurement: After a brief incubation with the inhibitor, a substrate solution containing a neutral amino acid (e.g., 1.5 mM L-leucine) is added to initiate transport. The fluorescence intensity is monitored in real-time before and after substrate addition.[1]

  • Data Analysis: The change in fluorescence upon substrate addition is indicative of transporter activity. The IC50 value for this compound is calculated from the concentration-dependent inhibition of the fluorescence signal.

Stable Isotope-Labeled Neutral Amino Acid Uptake Assay

This method offers a non-radioactive alternative to the traditional uptake assay, utilizing stable isotope-labeled amino acids and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 and TMEM27 are cultured to confluency.

  • Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Uptake: A stable isotope-labeled amino acid, such as [13C6, 15N]-L-isoleucine, is added to the cells and incubated to allow for uptake.

  • Cell Lysis and Sample Preparation: The uptake is terminated by washing with ice-cold buffer, and the cells are lysed. The cell lysates are then prepared for LC-MS/MS analysis.

  • Quantification: The intracellular concentration of the stable isotope-labeled amino acid is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[4][5]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique that directly measures the ion currents associated with transporter activity, providing detailed insights into the mechanism of inhibition.

Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding for SLC6A19 and its ancillary protein. The oocytes are then incubated for 2-3 days to allow for protein expression.[6]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -50 mV).[7]

  • Substrate and Inhibitor Application: The oocyte is perfused with a control solution, followed by a solution containing a neutral amino acid substrate to elicit a current. Subsequently, varying concentrations of this compound are co-applied with the substrate to measure the inhibitory effect on the current.

  • Data Acquisition and Analysis: The substrate-induced currents in the absence and presence of the inhibitor are recorded. The IC50 value is calculated from the concentration-response curve of current inhibition.[8]

References

Comparative Guide to B0AT1 (SLC6A19) Inhibitors: Alternatives to JX237

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the neutral amino acid transporter B0AT1 (SLC6A19), a growing number of inhibitory compounds are becoming available. B0AT1 is a key transporter for neutral amino acids in the intestine and kidneys, making it a promising target for metabolic disorders such as phenylketonuria (PKU) and potentially for oncology.[1][2] While JX237 is a potent inhibitor, a range of alternative compounds with different scaffolds, potencies, and mechanisms of action offer researchers valuable tools for probing B0AT1 function.

This guide provides a comparative overview of this compound and its alternatives, supported by experimental data and detailed protocols to aid in experimental design and compound selection.

Performance Comparison of B0AT1 Inhibitors

The following table summarizes the in vitro potency of various B0AT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency. The data has been compiled from various studies, and researchers should note that experimental conditions can influence IC50 values.

CompoundIC50 (CHO Cells, FLIPR Assay)IC50 (CHO Cells, Radiometric Assay)Notes / Mechanism of Action
This compound 31 nM[3][4][5]280 nM[3]Allosteric inhibitor.[4][5][6]
JNT-517 Data not availableData not availableOral small molecule inhibitor in clinical development for PKU.[7][8]
Cinromide ~0.5 µM[9]Data not availableStructurally similar to some high-throughput screening hits.[9]
Benztropine 44 µM[10][11]Data not availableCompetitive inhibitor.[10][11]
Nimesulide 178 µM (after 4h preincubation)[10]23 µM (in proteoliposomes)[9]COX-2 inhibitor, identified as a B0AT1 inhibitor.[9][10]
Compound 3 SubmicromolarSubmicromolarAllosteric inhibitor optimized from Cinromide for human/mouse cross-reactivity.[12]
Maze Cpd 141 89 nM[13]Data not availableData from radioligand uptake assay in doxycycline-induced CHO cells.[13]
E4, E18, CB3 1.9 - 13.7 µM[9]Data not availableIdentified from high-throughput screening.[9]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of B0AT1 inhibition and the typical workflow for inhibitor validation is crucial for understanding the research process.

B0AT1_Inhibition_Pathway Mechanism of B0AT1 Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular B0AT1 B0AT1 (SLC6A19) Transporter AminoAcids_in Increased Intracellular Amino Acids B0AT1->AminoAcids_in AminoAcids Neutral Amino Acids (e.g., Phe) AminoAcids->B0AT1 Transport Inhibitor B0AT1 Inhibitor (e.g., this compound) Inhibitor->B0AT1 Inhibition

Caption: A diagram illustrating B0AT1-mediated transport of neutral amino acids across the cell membrane and its blockage by an inhibitor.

Inhibitor_Validation_Workflow start Compound Library Screening in_vitro Primary In Vitro Assay (e.g., FLIPR on CHO-B0AT1 cells) start->in_vitro Identify Hits secondary_assay Secondary Assay (Radiolabeled Uptake Assay) in_vitro->secondary_assay Confirm Potency selectivity Selectivity Profiling (vs. other transporters like LAT1, ASCT2) secondary_assay->selectivity Assess Specificity ex_vivo Ex Vivo Validation (e.g., Inverted Intestine Uptake) selectivity->ex_vivo Test in Tissue in_vivo In Vivo Efficacy Model (e.g., Pah-enu2 PKU Mouse Model) ex_vivo->in_vivo Evaluate in Animal Model end Lead Candidate in_vivo->end Validate Therapeutic Potential

Caption: A typical experimental workflow for the identification and validation of a novel B0AT1 inhibitor.

Key Experimental Protocols

Reproducible data relies on well-defined protocols. The following are detailed methodologies for common assays used in B0AT1 inhibitor characterization.

Protocol 1: In Vitro Radiolabeled Amino Acid Uptake Assay

This protocol is adapted from methods used to characterize novel B0AT1 inhibitors in CHO cells stably expressing B0AT1 and its ancillary protein, collectrin (CHO-BC cells).[9][10][14]

Objective: To directly measure the inhibition of B0AT1-mediated transport of a radiolabeled substrate (e.g., L-[¹⁴C]leucine).

Materials:

  • CHO-BC cells (stably expressing human B0AT1 and collectrin)

  • 35 mm culture dishes

  • Hanks' Balanced Salt Solution supplemented with glucose (HBSS+G)

  • Radiolabeled substrate: L-[U-¹⁴C]leucine

  • Test inhibitors at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Seed CHO-BC cells in 35 mm dishes and culture for 48-72 hours until they reach 80-90% confluency.[14]

  • Preparation: On the day of the assay, remove the culture medium from the dishes.

  • Washing: Wash the cell monolayer three times with pre-warmed (37°C) HBSS+G to remove any remaining media and amino acids.

  • Inhibition and Uptake:

    • Prepare an uptake solution in HBSS+G containing the radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and the desired concentration of the test inhibitor.

    • To initiate transport, add the uptake solution to the cells.

    • Incubate the dishes in a 37°C water bath for a defined period, typically 6 minutes.[14]

  • Termination of Uptake: To stop the transport, rapidly wash the cells three times with ice-cold HBSS+G.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity counts in inhibitor-treated wells to control (vehicle-treated) wells to determine the percent inhibition. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve. To isolate B0AT1-specific transport, control experiments can be run in a sodium-free buffer, as B0AT1 is sodium-dependent.[4] To further improve specificity, known inhibitors of other endogenous transporters like LAT1 (e.g., JPH203) and ASCT2 (e.g., GPNA) can be added to the assay buffer.[4]

Protocol 2: Ex Vivo Uptake Assay Using Inverted Mouse Intestine Sections

This protocol provides a more physiologically relevant system to test inhibitor efficacy by using intact intestinal tissue.[9][14]

Objective: To measure the effect of inhibitors on B0AT1-mediated amino acid uptake across the apical membrane of mouse enterocytes.

Materials:

  • C57/BL6J mice

  • Ice-cold 0.9% NaCl solution

  • Metal rod for intestine inversion

  • HBSS (pH 7.5)

  • Radiolabeled substrate (e.g., L-[¹⁴C]leucine)

  • Test inhibitors

  • Enzyme spatulas or similar mounting device

Procedure:

  • Tissue Harvest: Sacrifice a mouse via an approved method (e.g., cervical dislocation). Immediately excise the small intestine.

  • Preparation: Gently rinse the intestinal lumen with ice-cold 0.9% NaCl to remove contents.

  • Inversion: Carefully invert the small intestine on a metal rod to expose the mucosal surface.

  • Sectioning: Cut the inverted intestine into 1 cm long pieces.

  • Mounting: Fit the intestinal sections onto enzyme spatulas or another suitable mounting device.

  • Uptake Experiment:

    • Immerse the mounted sections in pre-warmed HBSS (pH 7.5) containing the radiolabeled substrate and the test inhibitor at the desired concentration.

    • Incubate for a defined period (e.g., 6-10 minutes) at 37°C with gentle shaking.

  • Termination and Washing: Stop the uptake by removing the sections and washing them thoroughly in ice-cold HBSS to remove non-transported radiolabel.

  • Tissue Processing: Blot the tissue dry, weigh it, and homogenize it in a suitable buffer.

  • Quantification: Measure the radioactivity in the tissue homogenate using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the tissue weight. Compare inhibitor-treated samples to controls to determine the extent of transport inhibition. Na+-dependent uptake, primarily mediated by B0AT1, can be determined by running parallel experiments in a sodium-free buffer.[9][14]

References

JX237: A Potent and Specific Inhibitor of the Neutral Amino Acid Transporter SLC6A19

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter with significant therapeutic potential in metabolic diseases such as phenylketonuria (PKU) and type 2 diabetes. JX237 has emerged as a highly potent inhibitor of SLC6A19. This guide provides a comprehensive comparison of this compound with other known SLC6A19 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of its specificity and utility in research and development.

Comparative Analysis of SLC6A19 Inhibitors

The inhibitory activity of this compound against SLC6A19 has been determined in multiple assay formats, demonstrating its high potency. A comparison with other well-characterized SLC6A19 inhibitors is crucial for selecting the appropriate tool compound for specific research needs.

CompoundTarget(s)IC50 (FLIPR Assay)IC50 (Radiolabeled Uptake Assay)SelectivityReference(s)
This compound SLC6A19 31 nM 280 nM (L-leucine) Data not publicly available[1][2]
JNT-517SLC6A1947 nM81 nM (glutamine, endogenous)No inhibition of SLC1A5, SLC7A5, SLC6A8 up to 35 µM[3][4]
JN-170mouse SLC6A19Not Reported97 nM (isoleucine)>10-fold less potent against human SLC6A19 (IC50 = 1.25 µM)[4]
CinromideSLC6A19Not Reported0.5 µMData not publicly available[1][3]

Table 1: Comparison of IC50 values for various SLC6A19 inhibitors. The table highlights the potent in vitro activity of this compound in comparison to other inhibitors. Differences in IC50 values between assay types (FLIPR vs. radiolabeled uptake) are likely due to different experimental conditions and detection methods.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize SLC6A19 inhibitors.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of SLC6A19-mediated transport of a radiolabeled substrate.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably co-expressing human SLC6A19 and its ancillary protein, collectrin (TMEM27), in appropriate growth medium. Seed cells in 35 mm dishes and grow to 80-90% confluency.

  • Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM glucose (HBSS+G), pH 7.5.

  • Inhibition:

    • Wash the cells three times with HBSS+G.

    • Pre-incubate the cells with varying concentrations of this compound or other test compounds in HBSS+G for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake:

    • Initiate the uptake by adding HBSS+G containing a fixed concentration of a radiolabeled neutral amino acid substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and the test compound.

    • Incubate for a short period (e.g., 6 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates to normalize the uptake.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

FLIPR Membrane Potential Assay

This high-throughput assay indirectly measures the activity of the electrogenic SLC6A19 transporter by detecting changes in cell membrane potential.

Protocol:

  • Cell Culture: Seed CHO cells stably expressing SLC6A19 and collectrin in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Add an equal volume of the dye loading buffer to each well containing cells and medium.

    • Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare a separate plate with serial dilutions of this compound or other test compounds.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to add the compounds to the cell plate and then, after a short incubation, to add a saturating concentration of a substrate amino acid (e.g., 1.5 mM L-leucine).

    • Monitor the fluorescence signal before and after the additions.

  • Data Analysis: The change in fluorescence upon substrate addition is proportional to the transporter activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of SLC6A19 has downstream consequences on cellular signaling and physiological processes. The following diagrams illustrate these relationships and a typical experimental workflow for inhibitor characterization.

SLC6A19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular cluster_extracellular Extracellular / Systemic SLC6A19 SLC6A19 (B⁰AT1) AminoAcids Neutral Amino Acids (e.g., Leucine) SLC6A19->AminoAcids Transport GLP1 GLP-1 Secretion (Intestine) SLC6A19->GLP1 Inhibition leads to increased secretion FGF21 FGF21 Release (Liver) SLC6A19->FGF21 Inhibition leads to increased release This compound This compound This compound->SLC6A19 Inhibits mTORC1 mTORC1 Activation AminoAcids->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImprovedGlycemic Improved Glycemic Control GLP1->ImprovedGlycemic FGF21->ImprovedGlycemic

Caption: Inhibition of SLC6A19 by this compound blocks neutral amino acid uptake, impacting downstream signaling pathways.

Experimental_Workflow start Start: Identify SLC6A19 Inhibitor Candidate primary_assay Primary Screening (e.g., FLIPR Assay) start->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary Assay (Radiolabeled Uptake) dose_response->secondary_assay selectivity Selectivity Profiling (vs. other transporters) secondary_assay->selectivity in_vivo In Vivo Efficacy Studies (e.g., PKU mouse model) selectivity->in_vivo end Confirmed Specific SLC6A19 Inhibitor in_vivo->end

References

Validating the Mechanism of JX237: A Comparative Guide to Genetic Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of the neutral amino acid transporter B⁰AT1 (SLC6A19) by JX237 with the effects of genetic knockdown of the SLC6A19 gene. The data presented herein supports the validation of this compound's mechanism of action through the specific targeting of B⁰AT1.

Introduction

This compound is a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1, encoded by the SLC6A19 gene, with an IC₅₀ of 31 nM.[1] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1] Genetic disruption of Slc6a19 in mouse models has been shown to produce beneficial metabolic phenotypes, including improved glucose tolerance and resistance to diet-induced obesity. This suggests that pharmacological inhibition of B⁰AT1 could be a promising therapeutic strategy for metabolic disorders and conditions characterized by elevated levels of neutral amino acids, such as Phenylketonuria (PKU).

This guide will compare the phenotypic outcomes of pharmacological inhibition with this compound and other B⁰AT1 inhibitors to the genetic knockdown of SLC6A19, providing evidence for the on-target effects of this compound.

Performance Comparison: Pharmacological Inhibition vs. Genetic Knockdown

While a direct head-to-head study comparing this compound with genetic knockdown of SLC6A19 in the same experimental model has not been identified in the public domain, we can draw strong inferences by comparing data from separate studies. The following tables summarize key findings from studies on B⁰AT1 inhibitors and Slc6a19 genetic knockdown.

Table 1: In Vitro Inhibitor Potency
CompoundTargetAssay TypeIC₅₀Reference
This compound B⁰AT1 (SLC6A19)FLIPR Assay31 nMXu J, et al. 2024
This compound B⁰AT1 (SLC6A19)Radioactive L-leucine uptake280 nMMedchemExpress
JNT-517 Human SLC6A19Isoleucine Transport Assay47 nMWobst HJ, et al. 2024
JN-170 Mouse Slc6a19Isoleucine Transport Assay97 nMWobst HJ, et al. 2024
Benztropine B⁰AT1 (SLC6A19)FLIPR Assay44 µMCheng Q, et al. 2017
Nimesulide B⁰AT1 (SLC6A19)FLIPR Assay (4h preincubation)178 µMCheng Q, et al. 2017
Table 2: In Vivo Effects of B⁰AT1 Inhibition and Slc6a19 Knockdown in PKU Mouse Models
InterventionModelKey Phenotypic EffectMagnitude of EffectReference
Slc6a19 Knockdown (ASO) Pahenu2 MiceReduction in plasma Phenylalanine (Phe)~70% decreaseBelanger AM, et al. 2018
Slc6a19 Knockout Pahenu2 MiceReduction in plasma Phe~70% decreaseBelanger AM, et al. 2018
JN-170 (B⁰AT1 Inhibitor) Pahenu2 MiceReduction in plasma Phe47% decrease (at 8h post-dose)Jnana Therapeutics
JN-170 (B⁰AT1 Inhibitor) Pahenu2 MiceIncrease in urinary Phe excretion22-43 fold increaseJnana Therapeutics

The data strongly suggests that pharmacological inhibition of B⁰AT1 phenocopies the genetic knockout or knockdown of Slc6a19. The significant reduction in plasma phenylalanine levels observed with both a specific antisense oligonucleotide targeting Slc6a19 and with B⁰AT1 inhibitors like JN-170 provides compelling evidence for the therapeutic potential of this mechanism.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_lumen Intestinal/Renal Lumen cluster_cell Epithelial Cell cluster_inhibition Mechanism of Inhibition Neutral Amino Acids Neutral Amino Acids B0AT1 B⁰AT1 (SLC6A19) Neutral Amino Acids->B0AT1 AA_int Intracellular Amino Acids B0AT1->AA_int Co-transport Na_ion Na+ Na_ion->B0AT1 This compound This compound This compound->B0AT1 Inhibition siRNA siRNA/shRNA SLC6A19_mRNA SLC6A19 mRNA siRNA->SLC6A19_mRNA Degradation No_B0AT1 Reduced B⁰AT1 Expression SLC6A19_mRNA->No_B0AT1

Figure 1. Mechanism of B⁰AT1 and points of intervention.

G start Start knockdown Genetic Knockdown (siRNA/shRNA/ASO) start->knockdown pharmacological Pharmacological Inhibition (this compound) start->pharmacological cell_culture Cell-based Assays knockdown->cell_culture animal_model In Vivo Model (e.g., PKU mouse) knockdown->animal_model pharmacological->cell_culture pharmacological->animal_model phenotype_analysis Phenotypic Analysis cell_culture->phenotype_analysis animal_model->phenotype_analysis data_comparison Compare Outcomes phenotype_analysis->data_comparison validation Mechanism Validated data_comparison->validation Phenotypes Match

Figure 2. Workflow for validating mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Genetic Knockdown of Slc6a19 using Antisense Oligonucleotides (ASO)

This protocol is based on the methodology described by Belanger et al. in JCI Insight (2018).

  • ASO Design and Synthesis: An antisense oligonucleotide targeting Slc6a19 mRNA is designed and synthesized. A scrambled control ASO with no known target in the mouse genome is also prepared.

  • Animal Model: The Pahenu2 mouse model of Phenylketonuria is used.

  • ASO Administration: Mice are treated with the Slc6a19 ASO or the scrambled control ASO. The route of administration (e.g., intravenous or intraperitoneal injection) and dosing schedule are optimized for effective knockdown in the target tissues (kidney and intestine).

  • Sample Collection: At the end of the treatment period, blood, urine, and tissue samples (kidney, intestine) are collected.

  • Analysis of Knockdown Efficiency:

    • RT-qPCR: RNA is extracted from kidney and intestinal tissues to quantify the levels of Slc6a19 mRNA and confirm knockdown.

    • Western Blot: Protein is extracted from tissues to assess the reduction in B⁰AT1 protein levels.

  • Phenotypic Analysis:

    • Plasma Amino Acid Analysis: Plasma samples are analyzed by mass spectrometry to determine the concentration of phenylalanine and other amino acids.

    • Urine Amino Acid Analysis: Urine samples are analyzed to measure the excretion of neutral amino acids.

FLIPR Membrane Potential Assay for B⁰AT1 Inhibitors

This protocol is a generalized procedure based on methods described for screening SLC6A19 inhibitors.

  • Cell Line: A stable cell line co-expressing human B⁰AT1 (SLC6A19) and its ancillary protein, collectrin (TMEM27), is used (e.g., CHO or MDCK cells).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Compound Addition: The plate is placed in a FLIPR instrument. The test compounds (e.g., this compound) at various concentrations are added to the wells.

  • Substrate Addition and Signal Detection: After a short pre-incubation with the compound, a B⁰AT1 substrate (e.g., L-leucine or L-isoleucine) is added to initiate transport. The influx of Na⁺ along with the amino acid causes membrane depolarization, which is detected as a change in fluorescence by the FLIPR instrument in real-time.

  • Data Analysis: The fluorescence signal is recorded, and the inhibition of the substrate-induced depolarization by the test compound is used to calculate the IC₅₀ value.

Radioactive L-Leucine Uptake Assay

This protocol provides a direct measure of amino acid transport.

  • Cell Line: As with the FLIPR assay, a stable cell line expressing B⁰AT1 and collectrin is used.

  • Cell Plating: Cells are grown to confluency in multi-well plates (e.g., 24-well or 48-well).

  • Pre-incubation: The culture medium is removed, and the cells are washed with a sodium-containing uptake buffer (e.g., HBSS). Cells are then pre-incubated with the test inhibitor (e.g., this compound) at various concentrations in the uptake buffer for a defined period.

  • Uptake Initiation: The uptake is initiated by adding a solution containing a mixture of unlabeled L-leucine and radioactively labeled [¹⁴C]-L-leucine or [³H]-L-leucine.

  • Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the cells is proportional to the transport activity. The inhibition of radiolabeled leucine (B10760876) uptake by the test compound is used to determine its IC₅₀.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of JX237

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: This document provides critical guidance for the proper disposal of the research chemical JX237, an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19). As specific safety data for this compound is not publicly available, it must be handled as a potentially hazardous substance. This protocol is based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting. All personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with the procedures outlined below.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to assume that this compound has potential hazards. All handling and disposal operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat and appropriate protective clothing.

Quantitative Disposal Limits

The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these limits is crucial for maintaining regulatory compliance and ensuring a safe laboratory environment.

ParameterLimitRegulatory Context
Maximum Hazardous Waste Volume 55 gallonsThis is the maximum volume of hazardous waste that can be accumulated in a Satellite Accumulation Area (SAA) at any one time.[1]
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)For substances designated as acutely toxic (P-listed), a much lower accumulation limit is enforced.[1] this compound should be treated with this level of caution in the absence of specific toxicity data.
Maximum Accumulation Time Up to 12 months (as long as volume limits are not exceeded)Hazardous waste containers can be stored in an SAA for up to one year from the date waste was first added, provided the volume limits are not surpassed.[1] Some institutions may have stricter policies, such as requiring removal within six months.[2]
Container Headspace At least one-inchTo allow for expansion of the contents, containers should not be filled to the very top. A minimum of one inch of headspace is recommended.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following procedural steps must be followed:

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[3] This includes separating solid waste from liquid waste.

    • Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weigh boats, and empty vials.

    • Liquid Waste: Includes unused stock solutions, experimental solutions containing this compound, and the first rinse of any container that held the compound.[4]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound and any solvents used.[3][5]

  • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[1]

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The composition and concentration of the waste.

    • The accumulation start date (the date waste was first added to the container).[6]

    • The Principal Investigator's name and lab location.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Ensure the storage area is well-ventilated and that secondary containment is used for liquid waste.[6]

5. Disposal Request and Pickup:

  • Once the waste container is full or nearing its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1][7]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[4]

6. Empty Container Disposal:

  • A container that held this compound is not considered empty until it has been triple-rinsed.

  • The first rinse must be collected and disposed of as hazardous liquid waste.[4][8]

  • After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous solid waste.[4][7]

Experimental Protocol: Waste Characterization

In the absence of a Safety Data Sheet (SDS) for this compound, a general waste characterization should be assumed based on the four hazardous waste characteristics defined by the EPA:[1][5]

  • Ignitability: While unlikely for a solid compound, solutions in flammable solvents would be considered ignitable.

  • Corrosivity: Assumed to be non-corrosive unless dissolved in a corrosive solvent.

  • Reactivity: Treat as non-reactive with water, but avoid mixing with strong oxidizing or reducing agents.

  • Toxicity: Assume this compound is toxic and handle accordingly.

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the safe disposal of this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste Generated (Solid & Liquid) B Segregate Solid Waste (Gloves, Vials) A->B C Segregate Liquid Waste (Solutions, Rinsate) A->C D Collect in Designated Hazardous Waste Container B->D C->D E Label Container: 'Hazardous Waste', Name, Date D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Request Pickup from Institutional EHS G->H I EHS Transports for Final Disposal H->I

References

Personal protective equipment for handling JX237

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JX237

This document provides crucial safety, handling, and disposal information for this compound, a research compound identified as an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19).[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling bromo-organic compounds in a research setting.

Immediate Safety Precautions

This compound is a bromo-organic compound intended for research use only.[2] Due to its classification, it should be handled with the appropriate caution for a potentially hazardous chemical. All operations involving this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatFlame-retardant, long-sleeved lab coat.
Respiratory Respirator (if needed)A NIOSH-approved respirator may be required for high-risk procedures.

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, vapors, or mist.[4]

  • Use only in a chemical fume hood.[4]

  • Keep away from heat, sparks, and open flames.[5]

  • Ground all equipment to prevent static discharge.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1]

Disposal Plan

As a bromo-organic compound, this compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[2]

  • Solid Waste: Dispose of all contaminated solid materials (e.g., gloves, pipette tips, paper towels) in a separate, labeled "Solid Halogenated Organic Waste" container.

  • Decontamination: Triple-rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The first two rinses must be collected as halogenated organic waste.[2]

Disposal Procedure:

  • Do not pour this compound waste down the drain.[2]

  • Ensure all waste containers are sealed and stored in a designated hazardous waste accumulation area.

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3]

Experimental Protocols

While a specific experimental protocol for this compound was not found, the following is a general workflow for preparing a stock solution of a research compound like this compound.

experimental_workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage prep_ppe Don appropriate PPE prep_fume_hood Work in a chemical fume hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound powder prep_fume_hood->prep_weigh sol_add_solvent Add appropriate solvent (e.g., DMSO) prep_weigh->sol_add_solvent sol_vortex Vortex to dissolve sol_add_solvent->sol_vortex sol_filter Filter sterilize (if necessary) sol_vortex->sol_filter store_aliquot Aliquot into cryovials sol_filter->store_aliquot store_label Label with name, concentration, date store_aliquot->store_label store_freeze Store at -20°C or -80°C store_label->store_freeze

Caption: General workflow for preparing a this compound stock solution.

Signaling Pathway

This compound functions as an inhibitor of the SLC6A19 transporter, which is responsible for the reabsorption of neutral amino acids in the kidneys and intestines.[1] By blocking this transporter, this compound increases the excretion of these amino acids.

signaling_pathway cluster_membrane Cell Membrane slc6a19 SLC6A19 Transporter reabsorption Amino Acid Reabsorption slc6a19->reabsorption excretion Increased Amino Acid Excretion slc6a19->excretion leads to amino_acids Neutral Amino Acids (e.g., Phenylalanine) amino_acids->slc6a19 transport This compound This compound This compound->slc6a19 inhibits

Caption: Mechanism of action of this compound as an SLC6A19 inhibitor.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.